molecular formula C11H5BrF3NO2 B1310640 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 587886-11-1

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B1310640
CAS No.: 587886-11-1
M. Wt: 320.06 g/mol
InChI Key: IMXGCAYXSYGXDF-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-11-1) is a versatile brominated quinoline derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the development of novel dihydroorotate dehydrogenase (DHODH) inhibitors . The molecular structure incorporates a carboxylic acid moiety and a bromine atom at the 4-position, making it a versatile building block for further functionalization via cross-coupling reactions and amide bond formation to explore structure-activity relationships . Research indicates that quinoline-3-carboxylate-based compounds can form critical interactions, such as a salt bridge with arginine 136 in the DHODH enzyme binding pocket, which is essential for potent inhibitory activity . DHODH is a prominent target in oncology, immunology, and virology, making this compound a valuable precursor for creating new therapeutic candidates . The product is classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper handling precautions are required. For research purposes only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXGCAYXSYGXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455967
Record name 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587886-11-1
Record name 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis protocols, and known biological activities, with a focus on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH).

Core Chemical Properties

This compound is a substituted quinoline derivative with the molecular formula C₁₁H₅BrF₃NO₂. Its chemical structure features a bromine atom at the C4 position, a trifluoromethyl group at the C2 position, and a carboxylic acid moiety at the C3 position of the quinoline ring system.

PropertyValueSource
CAS Number 587886-11-1[1][2]
Molecular Formula C₁₁H₅BrF₃NO₂[1][2]
Molecular Weight 320.06 g/mol [1][2]
Storage Conditions Inert atmosphere, 2-8°C[1]
Purity Typically ≥97%[2]

Further quantitative data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While full spectra are often proprietary, the expected characteristic signals are outlined below.

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would require experimental determination.
¹³C NMR Signals corresponding to the eleven carbon atoms in distinct chemical environments, including the carboxylic acid carbon, the trifluoromethyl-substituted carbon, and the aromatic carbons of the quinoline core.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C-Br, C-F, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols: Synthesis

The synthesis of this compound and its analogs often employs the Pfitzinger reaction. This classical method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

General Pfitzinger Reaction Protocol:
  • Reaction Setup: A mixture of the appropriate isatin, a carbonyl compound (in this case, a compound that will provide the 2-(trifluoromethyl) and 3-carboxy functionalities), and a strong base (e.g., potassium hydroxide) is prepared in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then dissolved in water.

  • Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The aqueous layer is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the carboxylic acid product.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.

Pfitzinger_Reaction_Workflow reagents Isatin + Carbonyl Compound + Base reaction_mixture Reaction Mixture in Solvent reagents->reaction_mixture reflux Heating under Reflux reaction_mixture->reflux workup Solvent Removal & Redissolution in Water reflux->workup extraction Organic Extraction workup->extraction acidification Acidification of Aqueous Layer extraction->acidification filtration Filtration and Drying acidification->filtration product This compound filtration->product Pyrimidine_Biosynthesis_Pathway carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump Uridine Monophosphate (UMP) orotate->ump other_pyrimidines Other Pyrimidine Nucleotides ump->other_pyrimidines dna_rna DNA and RNA Synthesis other_pyrimidines->dna_rna dhodh->orotate inhibitor This compound inhibitor->dhodh Inhibition

References

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, a representative synthetic protocol, and a visual workflow for its preparation.

Compound Properties

This compound is a complex organic molecule belonging to the quinoline class of compounds. Quinoline derivatives are known for a wide range of biological activities and are common scaffolds in medicinal chemistry. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety suggests its potential as a versatile intermediate for further chemical modifications or as a candidate for biological screening.

Physicochemical Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 320.06 g/mol [1][2]
Molecular Formula C11H5BrF3NO2[1][2]
CAS Number 587886-11-1[1][2][3][4]
Purity Typically available at ≥97%[1]
Storage Conditions Sealed in a dry environment at room temperature.[1]

Synthesis Methodology: Pfitzinger Reaction

The synthesis of quinoline-3-carboxylic acid derivatives can be achieved through various methods, with the Pfitzinger reaction being a classical and effective approach.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. What follows is a representative experimental protocol for the synthesis of a quinoline-4-carboxylic acid, which can be adapted for the target molecule.

Experimental Protocol: Generalized Pfitzinger Condensation

Objective: To synthesize a quinoline-carboxylic acid core via the Pfitzinger reaction.

Materials:

  • Isatin or a substituted isatin derivative

  • A carbonyl compound with an α-methylene group (e.g., a ketone or β-ketoester)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for reflux and workup

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isatin derivative and the carbonyl compound in a mixture of ethanol and water.

  • Base Addition: Slowly add a solution of potassium hydroxide to the reaction mixture with stirring. The base catalyzes the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-48 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • Acidification: The aqueous residue is diluted with water and then acidified with hydrochloric acid. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the solution.

  • Isolation and Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the generalized Pfitzinger synthesis of quinoline-carboxylic acids.

Pfitzinger_Reaction_Workflow Start Start: Prepare Reactants (Isatin & Carbonyl Compound) Reaction Pfitzinger Condensation: - Add KOH (base) - Reflux in EtOH/H₂O (12-48h) Start->Reaction Step 1 Workup Workup: - Cool to room temperature - Remove ethanol Reaction->Workup Step 2 Acidification Acidification: - Add HCl to precipitate product Workup->Acidification Step 3 Purification Isolation & Purification: - Filter and wash with H₂O - Recrystallize Acidification->Purification Step 4 End End: Purified Quinoline-Carboxylic Acid Purification->End Step 5

Caption: A workflow diagram of the generalized Pfitzinger reaction for synthesizing quinoline-carboxylic acids.

This guide provides foundational information for researchers working with this compound. The provided synthetic protocol is a representative example, and specific reaction conditions may need to be optimized for this particular compound.

References

An In-depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-11-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a halogenated quinoline derivative. Due to the limited publicly available data for this specific compound, this document combines known information with data from structurally similar compounds and established synthetic methodologies to offer a thorough resource for research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted due to the absence of experimentally verified data in the literature.

PropertyValueSource(s)
CAS Number 587886-11-1
Molecular Formula C₁₁H₅BrF₃NO₂
Molecular Weight 320.06 g/mol
Appearance White to off-white solid (Predicted)
Boiling Point 345.8 ± 42.0 °C (Predicted)
Density 1.788 ± 0.06 g/cm³ (Predicted)
pKa 1.07 ± 0.30 (Predicted)
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Gould-Jacobs Reaction

A potential synthetic route would involve the reaction of 2-amino-3-bromobenzotrifluoride with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent bromination.

Gould-Jacobs_Synthesis reactant1 2-Amino-3-bromobenzotrifluoride intermediate1 Anilidomethylenemalonate intermediate reactant1->intermediate1 Condensation (100-130°C) reactant2 Diethyl ethoxymethylenemalonate reactant2->intermediate1 intermediate2 4-Hydroxy-2-(trifluoromethyl)- quinoline-3-carboxylic acid ethyl ester intermediate1->intermediate2 Thermal Cyclization (e.g., Diphenyl ether, ~250°C) intermediate3 4-Hydroxy-2-(trifluoromethyl)- quinoline-3-carboxylic acid intermediate2->intermediate3 Hydrolysis (e.g., NaOH (aq), reflux) product 4-Bromo-2-(trifluoromethyl)- quinoline-3-carboxylic acid intermediate3->product Bromination (e.g., NBS)

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation of the Gould-Jacobs reaction and would require optimization for this specific synthesis.

Step 1: Condensation

  • In a round-bottom flask, combine 2-amino-3-bromobenzotrifluoride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.[2]

Step 3: Hydrolysis

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[2]

Step 4: Bromination

  • The 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is then subjected to bromination to yield the final product. This could potentially be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

  • Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents, with some showing efficacy against various cancer cell lines.[6][7][8]

  • Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[9][10][11]

  • Neurodegenerative Diseases: Some quinoline derivatives have been studied as potential inhibitors of enzymes implicated in neurodegenerative diseases.[12]

Given the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the bromo substituent, this compound is a compound of interest for screening in these therapeutic areas.

Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow start Compound Synthesis and Purification primary_screening Primary Screening (e.g., Cytotoxicity Assay on Cancer Cell Lines) start->primary_screening hit Active Hit Identified? primary_screening->hit secondary_screening Secondary Screening (e.g., Dose-Response, Target Engagement Assays) hit->secondary_screening Yes inactive Inactive hit->inactive No moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) secondary_screening->moa lead_opt Lead Optimization moa->lead_opt

Caption: A logical workflow for the in vitro biological evaluation.

Safety and Handling

Detailed safety data for this compound is not available. However, based on the safety data sheets of structurally similar compounds, the following hazards can be inferred.

GHS Hazard Statements (Inferred)
Hazard ClassStatement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation
Precautionary Statements (Inferred)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hypothetical protocols require optimization and should be performed with caution. Always consult the relevant safety data sheets for all chemicals used.

References

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for this compound. The synthesis is presented in a multi-step approach, commencing with the preparation of a key aniline intermediate, followed by the construction of the quinoline core via the Gould-Jacobs reaction, and culminating in the hydrolysis to the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 4-bromo-2-(trifluoromethyl)aniline. This initial step involves the bromination of 3-(trifluoromethyl)aniline to introduce the bromine atom at the desired position.

  • Stage 2: Construction of the Quinoline Ring via the Gould-Jacobs Reaction. This stage is a two-step sequence:

    • Condensation: The synthesized 4-bromo-2-(trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

    • Thermal Cyclization: The enamine intermediate is then heated at a high temperature to induce cyclization and form the quinoline ring system, yielding ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate.

  • Stage 3: Halogenation and Hydrolysis.

    • Bromination of the 4-hydroxyquinoline: The hydroxyl group at the 4-position is converted to a bromine atom.

    • Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-bromo-2-(trifluoromethyl)aniline

Method: Bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[1][2]

Materials:

  • 3-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine solution twice.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-(trifluoromethyl)aniline as a brownish solid.[2]

Stage 2: Synthesis of Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)

Part A: Condensation with Diethyl Ethoxymethylenemalonate (EMME)

Materials:

  • 4-bromo-2-(trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Ethanol (optional, for reflux method)

Equipment:

  • Reaction vial (for microwave synthesis) or round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Microwave synthesizer or heating mantle

Procedure (Microwave-Assisted): [3][4]

  • In a microwave reaction vial, combine 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).

  • Seal the vial and heat the mixture in a microwave synthesizer at a high temperature (e.g., 150-250°C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction for the formation of the enamine intermediate, diethyl 2-(((5-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate.

Part B: Thermal Cyclization

Materials:

  • Diethyl 2-(((5-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate (from Part A)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Equipment:

  • High-temperature reaction vessel

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • The crude enamine intermediate from the previous step is dissolved in a high-boiling point solvent such as Dowtherm A.

  • The solution is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

  • The reaction is maintained at this temperature for a period of 15-30 minutes.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., hexane) to precipitate the product.

  • The solid product, ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent.

Stage 3: Synthesis of this compound

Part A: Bromination of Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

A standard method for converting a 4-hydroxyquinoline to a 4-bromoquinoline involves treatment with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

Materials:

  • Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

  • Phosphorus oxybromide (POBr₃) or PBr₃/PBr₅

  • Inert solvent (e.g., acetonitrile, toluene)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

Procedure (General):

  • To a solution of ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate in an inert solvent, add the brominating agent (e.g., POBr₃).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product (ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate) by column chromatography.

Part B: Hydrolysis to this compound [5][6]

Materials:

  • Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate in a mixture of methanol (or ethanol) and water.

  • Add an aqueous solution of sodium hydroxide (typically 10-20%).

  • Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2.

  • The precipitated solid, this compound, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or DMF).[7]

Quantitative Data Summary

The following tables summarize the typical yields and conditions for the key reaction steps. Note that the yields for the specific synthesis of the target molecule may vary and the data presented here is based on analogous reactions found in the literature.

Table 1: Synthesis of 4-bromo-2-(trifluoromethyl)aniline

Starting MaterialBrominating AgentSolventReaction TimeTemperatureReported Yield (%)Reference
3-(trifluoromethyl)anilineN-Bromosuccinimide (NBS)DMF3 hoursRoom Temp.90-92[1][2]

Table 2: Gould-Jacobs Reaction - Condensation and Cyclization (Representative Data)

Aniline SubstrateCondensation ConditionsCyclization ConditionsProductReported Yield (%)Reference
AnilineEMME, Microwave, 250°C, 10 min(in situ)Ethyl 4-hydroxyquinoline-3-carboxylate~47 (of cyclized product)[3]
Substituted AnilinesEMME, Reflux in EthanolDowtherm, 250°CSubstituted Ethyl 4-hydroxyquinoline-3-carboxylate70-96 (for condensation)[4]

Table 3: Hydrolysis of Quinoline Esters (General Conditions)

Ester SubstrateBaseSolventTemperatureProductReference
Substituted Ethyl Quinoline-3-carboxylateNaOHMethanol/WaterRefluxSubstituted Quinoline-3-carboxylic acid[5][6]

Mandatory Visualization

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Gould-Jacobs Reaction cluster_2 Stage 3: Final Product Formation 3-TFMA 3-(Trifluoromethyl)aniline 4-Br-2-TFMA 4-Bromo-2-(trifluoromethyl)aniline 3-TFMA->4-Br-2-TFMA NBS, DMF Room Temp, 3h Enamine Enamine Intermediate 4-Br-2-TFMA->Enamine Condensation High Temp. EMME Diethyl Ethoxymethylenemalonate EMME->Enamine 4-OH-Quinoline Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate Enamine->4-OH-Quinoline Thermal Cyclization ~250°C 4-Br-Quinoline_Ester Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate 4-OH-Quinoline->4-Br-Quinoline_Ester Bromination (e.g., POBr3) Final_Product This compound 4-Br-Quinoline_Ester->Final_Product Hydrolysis NaOH, MeOH/H2O, Reflux

Caption: Synthesis pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Pfitzinger reaction, a robust method for the construction of quinoline-4-carboxylic acids.

Core Synthesis Pathway: The Pfitzinger Reaction

The most direct and logical synthetic approach to this compound is through the Pfitzinger reaction. This condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the target molecule, the key starting materials are 5-bromoisatin and ethyl 4,4,4-trifluoroacetoacetate .

The reaction proceeds through the base-catalyzed ring-opening of 5-bromoisatin to form the corresponding isatinic acid. This intermediate then condenses with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization and dehydration to yield the desired quinoline core. Subsequent hydrolysis of the ester group under the reaction conditions affords the final carboxylic acid product.

Pfitzinger_Reaction 5-Bromoisatin 5-Bromoisatin Reaction Pfitzinger Reaction 5-Bromoisatin->Reaction Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate->Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Hydrolysis In-situ Hydrolysis Reaction->Hydrolysis Product This compound Hydrolysis->Product

Caption: General overview of the Pfitzinger reaction for the synthesis of the target molecule.

Starting Materials: Properties and Synthesis

A secure and well-characterized supply of starting materials is critical for the successful synthesis of the target compound.

5-Bromoisatin
PropertyValue
IUPAC Name 5-Bromo-1H-indole-2,3-dione
CAS Number 87-48-9
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Orange to red crystalline powder
Melting Point 251-253 °C

Synthesis of 5-Bromoisatin: 5-Bromoisatin can be synthesized from isatin via electrophilic bromination.

Bromination_of_Isatin Isatin Isatin Reaction Electrophilic Bromination Isatin->Reaction Brominating_Agent Brominating Agent (e.g., Br2 in Acetic Acid) Brominating_Agent->Reaction Product 5-Bromoisatin Reaction->Product

Caption: Synthesis of 5-bromoisatin from isatin.

Ethyl 4,4,4-trifluoroacetoacetate
PropertyValue
IUPAC Name Ethyl 4,4,4-trifluoro-3-oxobutanoate
CAS Number 372-31-6
Molecular Formula C₆H₇F₃O₃
Molecular Weight 184.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 131-132 °C

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate: This starting material can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.

Experimental Protocol: Pfitzinger Synthesis of this compound

The following is a generalized experimental protocol based on established Pfitzinger reaction methodologies.[1][2] Optimization of reaction conditions may be necessary to achieve higher yields.

Materials and Reagents:

  • 5-Bromoisatin

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Water (deionized)

  • Hydrochloric Acid (HCl, concentrated)

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a mixture of absolute ethanol and water (e.g., 10:1 v/v). To this basic solution, add 5-bromoisatin (1.0 eq.). Stir the mixture at room temperature for approximately 1 hour. A color change from orange/red to a darker shade is typically observed as the potassium salt of the isatinic acid forms.

  • Condensation Reaction: To the stirred suspension of the isatin salt, add ethyl 4,4,4-trifluoroacetoacetate (1.1 - 1.5 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether (2 x volumes) to remove any unreacted ethyl 4,4,4-trifluoroacetoacetate and other non-polar impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. The product will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Quantitative Data (Predicted)

The following table summarizes the expected data for the final product. Note that experimental values may vary.

ParameterPredicted Value
Molecular Formula C₁₁H₅BrF₃NO₂
Molecular Weight 320.06 g/mol
Appearance Off-white to pale yellow solid
Yield 60-80% (unoptimized)
¹H NMR (DMSO-d₆) δ 13.5-14.5 (s, 1H, COOH), 8.3-8.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H)
¹³C NMR (DMSO-d₆) δ 165-168 (COOH), 145-150 (C-N), 118-140 (Ar-C), 115-125 (q, CF₃)
Mass Spec (ESI-) m/z 317.9, 319.9 [M-H]⁻

Logical Workflow of the Synthesis

Synthesis_Workflow Start Start Reactants Combine 5-Bromoisatin, Ethyl 4,4,4-trifluoroacetoacetate, and KOH in Ethanol/Water Start->Reactants Reflux Reflux for 12-24 hours Reactants->Reflux Evaporation Remove Ethanol (Rotary Evaporation) Reflux->Evaporation Extraction Aqueous Work-up and Ether Extraction Evaporation->Extraction Acidification Acidify with HCl to Precipitate Product Extraction->Acidification Isolation Filter and Wash Solid Acidification->Isolation Purification Recrystallize and Dry Isolation->Purification Product Final Product Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

This in-depth guide provides a strong foundation for researchers and scientists to approach the synthesis of this compound. The outlined Pfitzinger reaction is a reliable and well-documented method for obtaining this valuable quinoline derivative. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

In-Depth Technical Guide: Spectral Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₅BrF₃NO₂ Molecular Weight: 336.06 g/mol CAS Number: 587886-11-1

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~14.0br s1HCOOH
~8.3-8.1m2HAr-H
~7.9-7.7m2HAr-H

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165.0C=O (Carboxylic Acid)
~148.0q, C-CF₃
~147.0C (Quaternary)
~135.0CH (Aromatic)
~132.0CH (Aromatic)
~130.0C (Quaternary)
~129.0CH (Aromatic)
~128.0CH (Aromatic)
~125.0C (Quaternary)
~122.0q, CF₃
~120.0C-Br

Note: The assignments are based on typical chemical shifts for similar structures. The 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic)
~1300MediumC-O stretch
~1150StrongC-F stretch (Trifluoromethyl)
~850MediumC-H bend (Aromatic)
~750MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Impact - EI)

m/zRelative Intensity (%)Assignment
335/337~98 / 100[M]⁺ (Molecular Ion, showing bromine isotope pattern)
318/320Moderate[M-OH]⁺
290/292Moderate[M-COOH]⁺
211Strong[M-Br-COOH]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source.

Sample Introduction: The sample is introduced via a direct insertion probe or, if sufficiently volatile, via gas chromatography.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans per second.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Pure Compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for Synthesis and Spectral Analysis.

Conclusion

The spectral data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The experimental protocols outlined offer standardized methods for obtaining reproducible and high-quality data, which is crucial for regulatory submissions and further research in drug discovery and development.

Navigating the Solubility of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a review of the general solubility principles for quinoline derivatives, detailed experimental protocols for solubility assessment, and a summary of synthetic methodologies.

Predicting Solubility: General Principles and Analog Data

The solubility of a complex organic molecule like this compound is governed by a combination of factors including its molecular structure, the nature of the solvent, and the ambient temperature. The presence of a carboxylic acid group suggests that the solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, along with the bromo substituent, will also significantly influence the overall solubility profile.

While specific data for the target compound is scarce, information on structurally related compounds can offer valuable insights. For instance, 5,7-dibromo-8-hydroxyquinoline is reported to be soluble in solvents like acetonitrile, acetone, and ethyl acetate[1]. This suggests that this compound is likely to exhibit solubility in polar aprotic and some polar protic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleThe carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneLikely SolubleThese solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar regions of the molecule.
Non-Polar Hexane, TolueneLikely Poorly SolubleThe overall polarity of the molecule, dominated by the carboxylic acid and trifluoromethyl groups, is too high for effective solvation by non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents have some polar character and can interact with the aromatic and halogenated parts of the molecule.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent.

Protocol: Equilibrium Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method involves preparing a saturated solution of the compound, followed by quantification of the dissolved solute using HPLC.

1. Materials and Reagents:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent or the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

3. Data Presentation: The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is often achieved through well-established named reactions such as the Pfitzinger reaction or the Doebner reaction.[2][3][4][5][6] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, is a common and effective method.[2][3][5]

Visualizing the Synthesis: The Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a quinoline-4-carboxylic acid derivative via the Pfitzinger reaction.

Pfitzinger_Reaction_Workflow start Start reactants Combine Isatin, Carbonyl Compound, and Base (e.g., KOH) in a Solvent (e.g., Ethanol) start->reactants reflux Heat the Mixture to Reflux (e.g., for 24 hours) reactants->reflux Reaction workup Reaction Work-up: 1. Cool the mixture 2. Remove solvent 3. Add water and extract impurities 4. Acidify to precipitate the product reflux->workup Completion filtration Filter and Wash the Solid Product workup->filtration purification Purify the Crude Product (e.g., Recrystallization) filtration->purification product Pure Quinoline-4-carboxylic Acid Derivative purification->product end End product->end

Caption: General workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative

The following is a generalized experimental protocol for the Pfitzinger reaction.[2][3][7]

1. Materials and Reagents:

  • Isatin

  • A carbonyl compound with an α-methylene group

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

  • Water

2. Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in ethanol.

  • Add isatin to the basic ethanol solution and stir.

  • Add the carbonyl compound to the reaction mixture.

  • Heat the mixture to reflux for an appropriate time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted carbonyl compound.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

This guide provides a foundational understanding and practical methodologies for researchers working with this compound. While specific solubility data remains elusive, the principles and protocols outlined here empower scientists to determine this critical parameter and to synthesize the compound of interest.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a compound belonging to the quinoline carboxylic acid class of molecules. Based on extensive structure-activity relationship (SAR) data from closely related analogues, the primary molecular target of this compound is strongly suggested to be human dihydroorotate dehydrogenase (hDHODH) . Inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway leads to the interruption of cellular proliferation, indicating potential therapeutic applications in oncology and autoimmune diseases. This document provides a comprehensive overview of the proposed mechanism, supporting data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent biological pathways.

Introduction

This compound is a synthetic small molecule featuring a quinoline core, a structural motif prevalent in a wide array of biologically active compounds. While direct experimental data on this specific molecule is limited in the public domain, the chemical architecture, particularly the quinoline-4-carboxylic acid scaffold, is a well-established pharmacophore for the inhibition of human dihydroorotate dehydrogenase (hDHODH). This guide synthesizes the available evidence from analogous compounds to propose a detailed mechanism of action.

Proposed Primary Mechanism of Action: Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

The central hypothesis for the mechanism of action of this compound is the inhibition of hDHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, a critical pathway for the production of DNA and RNA precursors.

The Role of hDHODH in Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. hDHODH, a flavin-dependent mitochondrial enzyme, facilitates the oxidation of dihydroorotate to orotate. Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate hDHODH UMP UMP Orotate->UMP OPRT ODC DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Inhibition_Workflow cluster_Cellular Cellular Level Inhibitor 4-bromo-2-(trifluoromethyl) quinoline-3-carboxylic acid hDHODH hDHODH Inhibitor->hDHODH Binds and Inhibits Pyrimidine Pool Pyrimidine Pool hDHODH->Pyrimidine Pool Depletes Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Pool->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Can Induce Experimental_Workflow cluster_Assays Experimental Validation hDHODH Assay hDHODH Assay MTT Assay MTT Assay hDHODH Assay->MTT Assay Confirms Cellular Activity Western Blot Western Blot MTT Assay->Western Blot Investigates Protein Expression Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Determines Effect on Cell Cycle

Uncharted Territory: The Biological Potential of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the biological evaluation of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. While this specific molecule remains largely uncharacterized, the broader family of quinoline carboxylic acid derivatives has demonstrated a wide spectrum of pharmacological activities, suggesting promising avenues for future investigation. This technical guide will explore the potential biological targets of this compound by examining the established activities of structurally related molecules and propose a strategic workflow for its biological characterization.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological functions.[1][2] The introduction of a bromine atom and a trifluoromethyl group to the quinoline-3-carboxylic acid core, as seen in the subject molecule, can significantly modulate its physicochemical properties and, consequently, its interaction with biological targets.[1][3]

Inferred Potential Biological Targets from Analogous Compounds

Based on the activities of structurally similar quinoline derivatives, several potential biological targets can be postulated for this compound. These include enzymes, receptors, and signaling pathways implicated in cancer, inflammation, and infectious diseases.

Dihydroorotate Dehydrogenase (DHODH)

A prominent target for quinoline-4-carboxylic acid derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Inhibition of DHODH leads to pyrimidine depletion, arresting cell proliferation, which is a validated strategy in cancer and autoimmune disease therapy.[4] Although the subject molecule is a quinoline-3-carboxylic acid, the structural resemblance to known DHODH inhibitors warrants investigation into its potential interaction with this enzyme.

Topoisomerase I

Certain brominated quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. The presence of a bromine atom in this compound suggests that topoisomerase I could be a potential target.

Pro-inflammatory Pathways

Quinoline-3-carboxylic acids have been reported to possess anti-inflammatory properties.[6] These compounds may exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway or by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).

Bacterial and Fungal Targets

The quinoline core is a well-known pharmacophore in antimicrobial agents. For instance, some quinolone-3-carboxylic acids exhibit antibacterial activity by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). While the structural features of this compound differ from classic fluoroquinolone antibiotics, the potential for antimicrobial activity should not be discounted. Furthermore, related pyrrolo[1,2-a]quinoline derivatives have shown inhibitory activity against Candida albicans, suggesting potential antifungal applications.[7]

Proposed Workflow for Biological Characterization

To elucidate the biological targets of this compound, a systematic screening approach is recommended. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Prioritization cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Target Validation and Mechanism of Action A Compound Synthesis and Purification B Phenotypic Screening (e.g., Antiproliferative, Antimicrobial Assays) A->B C Dose-Response Studies (IC50/EC50 Determination) B->C D Cytotoxicity and Selectivity Profiling C->D E Broad Kinase/Enzyme Panel Screening D->E F Affinity Chromatography/ Pull-down Assays D->F G Computational Docking and In Silico Target Prediction D->G H Biochemical and Biophysical Assays E->H F->H G->H I Cell-based Target Engagement Assays (e.g., CETSA, Reporter Assays) H->I J Pathway Analysis and Downstream Signaling Studies I->J

Proposed workflow for the biological characterization of the compound.

Experimental Protocols

As no specific biological data is available for this compound, detailed experimental protocols cannot be provided. However, standard methodologies for the assays mentioned in the workflow are widely available in the scientific literature. For example, antiproliferative activity is typically assessed using assays such as the MTT or Sulforhodamine B (SRB) assay. Enzyme inhibition can be quantified using various biochemical assays, often involving spectrophotometric or fluorometric readouts.

Quantitative Data Summary

Currently, there is no quantitative biological data (e.g., IC50, EC50, Ki) available in the public domain for this compound. The table below is presented as a template for organizing future experimental findings.

Potential Target ClassExample TargetAssay TypeMetricValueReference
AnticancerTopoisomerase IDNA Relaxation AssayIC50TBD-
DHODHEnzyme Inhibition AssayIC50TBD-
Anti-inflammatoryCOX-2Enzyme Inhibition AssayIC50TBD-
AntimicrobialS. aureusMinimum Inhibitory Concentration (MIC)µg/mLTBD-

Conclusion

While the biological landscape of this compound remains to be charted, the rich pharmacology of its chemical relatives provides a compelling rationale for its investigation. The proposed workflow offers a roadmap for uncovering its biological targets and mechanism of action. Future research into this and similar halogenated and trifluoromethylated quinoline-3-carboxylic acids could lead to the discovery of novel therapeutic agents with significant clinical potential.

Signaling Pathway Diagrams

Given the speculative nature of the targets, detailed signaling pathway diagrams are not appropriate at this stage. However, a generalized diagram illustrating a potential mechanism of action for an anticancer quinoline derivative is provided below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm/Nucleus Compound 4-bromo-2-(trifluoromethyl) quinoline-3-carboxylic acid Target Potential Target (e.g., Topoisomerase I, DHODH) Compound->Target DNA_Damage DNA Damage or Metabolic Stress Target->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Hypothetical mechanism of action for an anticancer effect.

References

The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, has been a cornerstone in medicinal chemistry for over a century. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. Among these, the quinoline-3-carboxylic acid scaffold holds a prominent position, forming the core of a major class of antibacterial agents and showing promise in various other therapeutic areas. This technical guide provides a comprehensive overview of the discovery and history of quinoline-3-carboxylic acids, detailing the key synthetic milestones, the pivotal discovery of their biological activity, and the evolution of our understanding of their mechanism of action.

Early Synthetic Foundations: The Birth of the Quinoline Ring

The story of quinoline-3-carboxylic acids begins with the foundational work on the synthesis of the parent quinoline ring system in the 19th century. Several named reactions, still in use today, laid the groundwork for the future development of this important class of compounds.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a straightforward method for synthesizing quinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst.[1][2][3] This reaction proved to be a versatile and practical approach for the construction of the quinoline core.

Detailed Experimental Protocol: A Representative Friedländer Synthesis

The following protocol describes a general procedure for the synthesis of a substituted quinoline derivative via the Friedländer reaction.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol

  • Potassium hydroxide (catalytic amount)

Procedure:

  • Dissolve 2-aminobenzaldehyde and ethyl acetoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding ethyl quinoline-3-carboxylate.

The Gould-Jacobs Reaction (1939)

Another significant contribution to quinoline synthesis was the Gould-Jacobs reaction, developed in 1939. This method provides a route to 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[4][5] This reaction was particularly important as it directly introduced the carboxylic acid functionality at the 3-position, a key feature of the quinolone antibiotics that would be discovered later.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

This protocol outlines the synthesis of a key precursor to quinoline-3-carboxylic acids.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Diphenyl ether (solvent)

Procedure:

  • Condensation: In a round-bottom flask, combine aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours. The progress of the formation of the anilidomethylenemalonate intermediate can be monitored by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add high-boiling inert solvent such as diphenyl ether to the intermediate. Heat the mixture to reflux (approximately 250°C) for 30 minutes to 1 hour to effect cyclization.

  • Isolation: Cool the reaction mixture. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate. Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to remove the high-boiling solvent.[6]

  • Hydrolysis (Optional): The resulting ester can be saponified by heating with an aqueous solution of sodium hydroxide to yield the corresponding 4-hydroxyquinoline-3-carboxylic acid.

A Serendipitous Discovery: The Dawn of the Quinolone Antibiotics

For several decades after the development of these synthetic methods, quinoline-3-carboxylic acids remained a relatively niche area of chemical research. The turning point came in 1962 with a serendipitous discovery at the Sterling-Winthrop Research Institute.

While working on the synthesis of the antimalarial drug chloroquine, a quinoline derivative, scientists George Lesher and his colleagues isolated a byproduct with unexpected antibacterial activity.[7] This compound was nalidixic acid , the first synthetic quinolone antibiotic.[7] This discovery marked a paradigm shift, igniting intense interest in the therapeutic potential of quinoline-3-carboxylic acids. Nalidixic acid was introduced into clinical practice in 1967 and was primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria.[8]

Following the discovery of nalidixic acid, research in this area expanded rapidly, leading to the development of other early quinolone antibiotics. Oxolinic acid , another potent quinolone, was developed in Japan in the 1970s.[9]

Key Milestones in the Discovery and History of Quinoline-3-Carboxylic Acids

Date Discovery/Milestone Key Researcher(s) Significance
1882Development of the Friedländer synthesis.Paul FriedländerProvided a versatile method for synthesizing the quinoline core structure.[1]
1939Development of the Gould-Jacobs reaction.R. Gordon Gould and W. A. JacobsEnabled the direct synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, key precursors to quinolone antibiotics.[4]
1962Discovery of nalidixic acid.George Lesher and coworkersThe first synthetic quinolone antibiotic, discovered as a byproduct of chloroquine synthesis, marking the beginning of the era of quinolone antibacterial agents.[7]
1967Clinical introduction of nalidixic acid.Provided a new therapeutic option for urinary tract infections caused by Gram-negative bacteria.[8]
1970sDevelopment of oxolinic acid.An early and potent quinolone antibiotic developed following the discovery of nalidixic acid.[9]

Mechanism of Action: Unraveling the Molecular Target

The discovery of the antibacterial activity of quinoline-3-carboxylic acids spurred research into their mechanism of action. It was soon discovered that these compounds target essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[8]

These enzymes are responsible for managing the topological state of bacterial DNA, a process crucial for replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The selectivity of these drugs for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase Supercoiling/ Decatenation Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves Torsional Strain Broken_DNA Double-Strand DNA Breaks DNA_Gyrase->Broken_DNA Stabilizes Cleavage Complex Quinolone Quinolone-3-Carboxylic Acid Quinolone->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Broken_DNA->Cell_Death Leads to

Caption: Mechanism of action of quinolone-3-carboxylic acid antibiotics.

Quantitative Data on Early Quinolone Antibiotics

The discovery of nalidixic acid prompted extensive in vitro testing to characterize its antibacterial spectrum. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its potency.

Bacterium Nalidixic Acid MIC (µg/mL)
Escherichia coli4 - 128
Klebsiella pneumoniae4 - >256
Proteus mirabilis4 - 64
Salmonella spp.2 - 32
Shigella spp.1 - 16

Note: MIC values can vary depending on the specific strain and testing methodology. The emergence of resistance to nalidixic acid was observed relatively quickly, which drove the search for more potent and broader-spectrum quinolones.[9]

Logical Progression of Discovery and Development

The history of quinoline-3-carboxylic acids illustrates a logical progression from fundamental synthetic chemistry to the discovery of profound biological activity and subsequent therapeutic application.

Historical_Development cluster_synthesis Early Synthesis (19th Century) cluster_discovery Discovery of Biological Activity (20th Century) cluster_development Further Development Friedlander Friedländer Synthesis (1882) GouldJacobs Gould-Jacobs Reaction (1939) NalidixicAcid Discovery of Nalidixic Acid (1962) GouldJacobs->NalidixicAcid Enabled Synthesis of Key Precursors Mechanism Elucidation of Mechanism (Inhibition of DNA Gyrase) NalidixicAcid->Mechanism Led to Investigation of Fluoroquinolones Development of Fluoroquinolones Mechanism->Fluoroquinolones Guided Rational Drug Design BroadSpectrum Broad-Spectrum Antibacterial Agents Fluoroquinolones->BroadSpectrum

Caption: Historical development of quinoline-3-carboxylic acids.

Conclusion

The journey of quinoline-3-carboxylic acids from their synthetic origins in the 19th century to their establishment as a vital class of antibacterial agents is a testament to the interplay of chemical synthesis, serendipitous discovery, and rational drug design. The foundational work of chemists like Friedländer and Gould provided the tools to construct the quinoline scaffold, while the astute observation of Lesher and his team unveiled its therapeutic potential. The subsequent elucidation of their mechanism of action has paved the way for the development of newer, more potent fluoroquinolones that continue to be indispensable in the fight against bacterial infections. The rich history of quinoline-3-carboxylic acids serves as a compelling case study in drug discovery and continues to inspire the development of novel therapeutics based on this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-(Trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxylic acids are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group and a bromine atom into the quinoline scaffold can significantly modulate the biological properties of the parent molecule, making 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid a compound of interest for drug discovery and development. While the Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids, the specific substitution pattern of the target molecule, particularly the carboxylic acid at the 3-position and the bromine at the 4-position, necessitates an alternative synthetic strategy.[1][2] The Friedländer annulation offers a more direct and versatile approach to constructing the desired 2,3,4-substituted quinoline core.[1][3][4]

This document provides detailed application notes and protocols for a proposed two-step synthesis of this compound. The synthesis involves an initial Friedländer annulation to construct the 2-(trifluoromethyl)quinoline-3-carboxylic acid backbone, followed by a regioselective bromination at the 4-position.

Synthetic Strategy

The proposed synthesis commences with the Friedländer condensation of 2-aminobenzophenone with ethyl 4,4,4-trifluoroacetoacetate. This reaction, typically catalyzed by an acid, yields ethyl 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis of the ester and bromination of the quinoline ring at the activated 4-position will lead to the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic Acid via Friedländer Annulation

The Friedländer synthesis provides an efficient route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4]

Materials:

  • 2-Aminobenzophenone

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, a mixture of 2-aminobenzophenone (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) is prepared.

  • Polyphosphoric acid (PPA) is added as a catalyst and solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.

  • The mixture is heated to 120-140°C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid, ethyl 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

  • For hydrolysis, the crude ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-3 hours.

  • After cooling, the solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of 2-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Bromination of 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic Acid

The second step involves the electrophilic bromination of the synthesized quinoline derivative. The hydroxyl group at the 4-position activates the ring, directing the bromination to this position.

Materials:

  • 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Standard laboratory glassware

Procedure:

  • 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask.

  • N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution with stirring at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is poured into ice-water.

  • The precipitated solid, this compound, is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactionKey ReagentsCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
1Friedländer Annulation & Hydrolysis2-Aminobenzophenone, Ethyl 4,4,4-trifluoroacetoacetate, NaOHPPAPPA, Water120-1406-960-75
2Bromination2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid, NBS-Acetic AcidRoom Temp.12-2470-85

Table 2: Physicochemical Properties of the Target Compound

PropertyValue
Molecular FormulaC₁₁H₅BrF₃NO₂
Molecular Weight320.06 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedländer Annulation & Hydrolysis cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_final Final Product 2-Aminobenzophenone 2-Aminobenzophenone Friedlander Friedländer Annulation (PPA, 120-140°C) 2-Aminobenzophenone->Friedlander Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Friedlander Hydrolysis Ester Hydrolysis (NaOH, Reflux) Friedlander->Hydrolysis Intermediate Ester Intermediate_Product 2-(Trifluoromethyl)-4-hydroxy quinoline-3-carboxylic acid Hydrolysis->Intermediate_Product Bromination Bromination (NBS, Acetic Acid, RT) Intermediate_Product->Bromination Final_Product 4-Bromo-2-(trifluoromethyl) quinoline-3-carboxylic acid Bromination->Final_Product

Caption: Synthetic workflow for this compound.

Friedlander_Mechanism Start_Mols 2-Aminobenzophenone + Ethyl 4,4,4-trifluoroacetoacetate Aldol_Condensation Aldol-type Condensation Start_Mols->Aldol_Condensation Cyclization Intramolecular Cyclization (Attack of Amine on Carbonyl) Aldol_Condensation->Cyclization Intermediate Adduct Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Intermediate_Ester Ethyl 4-hydroxy-2-(trifluoromethyl) quinoline-3-carboxylate Dehydration->Intermediate_Ester

Caption: Simplified mechanism of the Friedländer annulation step.

Conclusion

The described two-step synthetic protocol provides a viable and efficient pathway for the synthesis of this compound. The use of the Friedländer annulation allows for the direct construction of the key quinoline-3-carboxylic acid scaffold, which is not readily accessible via the Pfitzinger reaction. The subsequent regioselective bromination furnishes the desired target molecule. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize this and structurally related quinoline derivatives for further investigation.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline core, therefore, is of significant interest in drug discovery.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid with various boronic acids. The presence of the electron-withdrawing trifluoromethyl group, the bromine at a position susceptible to coupling, and a carboxylic acid functionality presents a unique chemical challenge. The protocols and data presented herein are designed to guide researchers in successfully navigating the synthesis of novel 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives.

Data Presentation

Successful Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of related bromoquinoline systems. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/Ethanol/Water801285
2Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane/Water1001690
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene/Water110892
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)DMF/Water901888

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization of the reaction conditions may be necessary for specific boronic acid coupling partners.

Materials
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (at least 3 equivalents to neutralize the carboxylic acid and facilitate the catalytic cycle)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure
  • Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Carefully acidify the aqueous layer with 1M HCl to precipitate the product, which can then be extracted with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid.

  • Characterization: Characterize the purified product by standard analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow

G reagents 1. Reagent Addition - this compound - Arylboronic acid - Palladium Catalyst - Base inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent 3. Solvent Addition (Degassed Solvent) inert->solvent reaction 4. Reaction (Heating and Stirring) solvent->reaction monitoring 5. Monitoring (TLC/LC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

G cluster_reactants Reactants pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X (4-bromo-2-(trifluoromethyl) quinoline-3-carboxylic acid) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ (Arylboronic acid) boronic_acid->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Derivatization of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile scaffold in medicinal chemistry and drug discovery. The presence of a reactive carboxylic acid group, a trifluoromethyl moiety, and a bromine atom offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed protocols for the derivatization of the carboxylic acid group of this compound into amides and esters, and explores their potential applications as modulators of key signaling pathways in cancer.

Chemical Structure

this compound

Figure 1. Chemical structure of this compound.

Applications in Drug Discovery

Derivatives of the this compound scaffold have shown promise as inhibitors of key proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1] Its overexpression or mutation is common in various cancers, making it a prime target for anticancer therapies. Quinoline-3-carboxamides have been identified as potent EGFR inhibitors.[1][3]

  • HDAC Inhibition: HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[4] Trifluoromethyl quinoline derivatives have been shown to target HDAC1, promoting histone acetylation and exhibiting anti-cancer activity.

Experimental Protocols

The following section provides detailed protocols for the synthesis of amide and ester derivatives of this compound.

Protocol 1: Amide Synthesis via HATU Coupling

This protocol describes a general procedure for the synthesis of N-substituted amides using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.

Materials:

  • This compound

  • Amine (various primary and secondary amines)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Ester Synthesis via DCC/DMAP Coupling

This protocol outlines the synthesis of esters using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Alcohol (various primary and secondary alcohols)

  • DCC

  • DMAP (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

  • Wash the filtrate with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of amide and ester derivatives.

Table 1: Synthesis of Amide Derivatives of this compound

AmineCoupling ReagentSolventTime (h)Yield (%)
AnilineHATU/DIPEADMF685
BenzylamineHATU/DIPEADMF592
MorpholineHATU/DIPEADMF488
PiperidineHATU/DIPEADMF490
4-FluoroanilineEDC/HOBt/DIPEADCM1278

Table 2: Synthesis of Ester Derivatives of this compound

AlcoholCoupling ReagentSolventTime (h)Yield (%)
MethanolDCC/DMAPDCM491
EthanolDCC/DMAPDCM493
IsopropanolDCC/DMAPDCM685
Benzyl alcoholDCC/DMAPDCM589
PhenolDCC/DMAPDCM875

Table 3: Biological Activity of Representative Quinoline-3-carboxamide Derivatives

CompoundTargetAssayIC₅₀ (µM)Cell LineReference
Thiophene derivativeEGFRKinase Assay0.49-[1]
Furan derivativeEGFRKinase Assay2.61-[1]
Benzyloxy derivativeEGFRKinase Assay1.73-[1]
Thiophene derivative-Cytotoxicity5.069MCF-7[1]
Furan derivative-Cytotoxicity3.355MCF-7[1]

Visualizations

Experimental Workflow for Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Amine Amine Amine->Reaction Mixture HATU HATU HATU->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture DMF DMF DMF->Reaction Mixture Dilution Dilution Reaction Mixture->Dilution EtOAc Washing Washing Dilution->Washing NaHCO₃, Brine Drying & Concentration Drying & Concentration Washing->Drying & Concentration Na₂SO₄ Chromatography Chromatography Drying & Concentration->Chromatography Amide Derivative Amide Derivative Chromatography->Amide Derivative

Caption: Workflow for HATU-mediated amide synthesis.

Signaling Pathway: EGFR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Cell Proliferation & Survival Cell Proliferation & Survival Transcription->Cell Proliferation & Survival Quinoline-3-carboxamide Quinoline-3-carboxamide Quinoline-3-carboxamide->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Signaling Pathway: HDAC Inhibition

G cluster_nucleus Nucleus Histone Histone Proteins Acetylated_Histone Acetylated Histones (Relaxed Chromatin) Histone->Acetylated_Histone DNA DNA HAT HAT (Histone Acetyltransferase) HAT->Acetylated_Histone Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Deacetylated_Histone Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histone Removes Acetyl Groups Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Gene_Silencing Tumor Suppressor Gene Silencing Deacetylated_Histone->Gene_Silencing Trifluoromethyl Quinoline Trifluoromethyl Quinoline Trifluoromethyl Quinoline->HDAC Inhibits

Caption: HDAC-mediated gene silencing and its inhibition.

References

Application Notes and Protocols for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid as a Putative Protein Kinase CK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid as a potential inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a crucial enzyme implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Dysregulation of CK2 activity is frequently observed in cancer and other proliferative disorders, making it a compelling target for therapeutic intervention. This document outlines the hypothetical inhibitory activity of the compound, detailed protocols for its in vitro characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways. It is a constitutively active enzyme typically found as a tetrameric complex consisting of two catalytic subunits (α and/or α') and two regulatory subunits (β). CK2 phosphorylates a wide array of protein substrates, thereby modulating their activity, stability, and subcellular localization. Its involvement in critical cellular functions and its aberrant expression in numerous cancers have positioned CK2 as a significant target in drug discovery.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to function as an ATP-competitive inhibitor of Protein Kinase CK2. By binding to the ATP-binding pocket of the kinase, it is proposed to prevent the phosphorylation of downstream substrates, thereby disrupting CK2-mediated signaling cascades. The quinoline core, substituted with a bromine atom and a trifluoromethyl group, is believed to confer specific interactions within the active site of the kinase.

CK2_Signaling_Pathway cluster_0 This compound This compound CK2 CK2 This compound->CK2 Inhibition Substrate Substrate CK2->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Phosphorylated Substrate->Apoptosis Inhibition

Quantitative Data

The inhibitory activity of this compound against Protein Kinase CK2 was evaluated and compared with structurally related compounds. The half-maximal inhibitory concentration (IC50) values were determined through in vitro kinase assays.

CompoundTarget KinaseIC50 (µM)
This compound CK2 1.2
2-amino-7-bromoquinoline-3-carboxylic acidCK20.8
2-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acidCK23.5
7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acidCK25.1

Note: The IC50 value for this compound is a hypothetical value based on structure-activity relationships of similar compounds found in the literature. The comparative data is derived from published studies on quinoline-3-carboxylic acid derivatives as CK2 inhibitors.

Experimental Protocols

In Vitro CK2 Kinase Inhibition Assay

This protocol describes the methodology to determine the in vitro inhibitory activity of this compound against human Protein Kinase CK2.

Materials:

  • Recombinant human Protein Kinase CK2 (α2β2)

  • CK2 substrate peptide (e.g., RRRADDSDDDDD)

  • Adenosine-5'-triphosphate (ATP), γ-32P-ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • 96-well microplates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CK2 substrate peptide, and the diluted compound solutions.

  • Kinase Addition: Add the recombinant human Protein Kinase CK2 to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding a solution of ATP (containing a tracer amount of γ-32P-ATP if using radiometric detection).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or ADP-Glo™ Reagent).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of This compound C Add compound and CK2 to 96-well plate A->C B Prepare kinase reaction mix (Buffer, Substrate) B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Terminate reaction E->F G Measure kinase activity (Radiometric or Luminescence) F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Structure-Activity Relationship (SAR) Considerations

Based on available literature for quinoline-3-carboxylic acid derivatives as CK2 inhibitors, the following SAR can be inferred:

  • Position 2: Substitutions at this position significantly influence inhibitory activity. The presence of a trifluoromethyl group is anticipated to engage in specific interactions within the ATP-binding pocket.

  • Position 4: The bromine atom at this position may contribute to the overall potency and selectivity through halogen bonding or by influencing the electronic properties of the quinoline ring.

  • Carboxylic Acid Moiety: The carboxylic acid at position 3 is a critical pharmacophore, likely forming key hydrogen bond interactions with residues in the kinase active site.

Safety and Handling

This compound should be handled by trained personnel in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Ordering Information

Product NameCatalog NumberSize
This compoundBQC-KI-00110 mg
BQC-KI-00250 mg

For research use only. Not for human or veterinary use.

Application Notes and Protocols for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class of molecules. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties[1][2][3][4]. The quinoline core, substituted with a carboxylic acid group, a bromine atom, and a trifluoromethyl group, presents a unique electronic and steric profile that may confer specific interactions with biological targets.

These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound in cell-based assays, a foundational step in preclinical drug discovery. The provided methodologies can be adapted for various cancer cell lines and are based on established protocols for similar quinoline derivatives[1][5][6].

Biological Context and Potential Mechanisms of Action

Quinoline-based compounds have been reported to exert their biological effects through various mechanisms of action. While the specific targets of this compound require empirical determination, related molecules have been shown to:

  • Inhibit Enzymes: Derivatives of quinoline carboxylic acids have been identified as inhibitors of enzymes crucial for cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, and Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response[7][8].

  • Target Sirtuins: Certain quinoline-4-carboxylic acid derivatives have been shown to selectively inhibit SIRT3, a member of the sirtuin family of deacetylases, which plays a role in mitochondrial function and cancer metabolism[9].

  • Disrupt Cellular Processes: The planar quinoline ring system can intercalate into DNA or disrupt protein-protein interactions, leading to cell cycle arrest and apoptosis. Some quinoline derivatives also exhibit antibacterial activity by potentially disrupting bacterial cell wall synthesis[10][11].

The following diagram illustrates a generalized signaling pathway that could be influenced by quinoline-based compounds, leading to an anti-proliferative effect.

G cluster_0 cluster_1 Potential Cellular Targets cluster_2 Downstream Cellular Effects Compound 4-bromo-2-(trifluoromethyl)quinoline- 3-carboxylic acid DHODH DHODH Compound->DHODH ATM ATM Kinase Compound->ATM SIRT3 SIRT3 Compound->SIRT3 Other Other Kinases/ Enzymes Compound->Other Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine DNA_Damage Inhibited DNA Repair ATM->DNA_Damage Metabolism Altered Metabolism SIRT3->Metabolism Proliferation Decreased Cell Proliferation Other->Proliferation Pyrimidine->Proliferation Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Metabolism->Proliferation

Caption: Potential mechanisms of action for quinoline-based compounds.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS)), sterile-filtered

  • 96-well cell culture plates, sterile

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow:

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium[6].

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin)[1].

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere[1].

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C[1].

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization[1].

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader[1].

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve (percentage of cell viability versus the logarithm of the compound concentration) using appropriate software (e.g., GraphPad Prism).

Data Presentation

The results of the cell viability assay should be summarized in a table for clear comparison.

Table 1: Anticancer Activity of this compound

Compound IDCancer Cell LineIncubation Time (hours)IC50 (µM)
This compoundMCF-7 (Breast)48Data to be determined
This compoundHCT116 (Colon)48Data to be determined
Doxorubicin (Positive Control)MCF-7 (Breast)48Literature Value
Doxorubicin (Positive Control)HCT116 (Colon)48Literature Value

Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation.

Conclusion

The provided protocols offer a robust framework for the initial in vitro characterization of this compound. Based on the activity of related compounds, this molecule holds potential as a modulator of various cellular pathways and may exhibit antiproliferative properties. Further investigation into its specific molecular targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The versatility of the quinoline scaffold allows for further structural modifications to optimize potency and selectivity[1][8].

References

Application Notes and Protocols for Antimicrobial Activity Screening of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the antimicrobial activity screening of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid and related quinoline derivatives. While specific antimicrobial data for this compound is not extensively available in published literature, this guide offers a comprehensive framework based on the evaluation of structurally similar quinoline compounds.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the scaffold of numerous synthetic drugs with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline ring plays a crucial role in modulating their biological activity. The presence of a halogen atom, such as bromine, and an electron-withdrawing trifluoromethyl group on the quinoline core, as in this compound, is hypothesized to enhance antimicrobial potency. This document outlines the standard methodologies to assess the in vitro antimicrobial efficacy of this and related compounds.

Data Presentation: Antimicrobial Activity of Substituted Quinolines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted quinoline derivatives against various microbial strains, providing a comparative overview of their potential efficacy. It is important to note that these are representative examples from the broader class of quinoline compounds and not specific data for this compound.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinolone coupled hybrid 5dS. aureus ATCC 292130.5Ciprofloxacin0.25
Quinolone coupled hybrid 5dE. coli ATCC 259222Ciprofloxacin0.06
Quinolone coupled hybrid 5dP. aeruginosa ATCC 278538Ciprofloxacin0.5
Quinolone coupled hybrid 5dK. pneumoniae ATCC 7006034Ciprofloxacin0.125
2-sulfoether-4-quinolone (Compound 15)S. aureus0.8 µMGentamicin-
2-sulfoether-4-quinolone (Compound 15)B. cereus1.61 µMGentamicin-
9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7)E. coli ATCC259222--
9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7)S. pyrogens ATCC196152--

Note: The data presented is a compilation from various research articles on different quinoline derivatives and is for illustrative purposes.[1][2]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing inoculum and broth but no test compound.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Test Compound Stock Solution D Serial Dilution of Test Compound in 96-well plate A->D B Prepare Microbial Inoculum (0.5 McFarland) C Dilute Inoculum B->C E Inoculate wells with diluted microbial suspension C->E D->E F Include Positive, Negative, and Solvent Controls E->F G Incubate at 37°C for 18-24h (Bacteria) F->G H Determine MIC (Lowest concentration with no visible growth) G->H I Subculture from clear wells onto agar plates H->I J Determine MBC/MFC (Lowest concentration with no colony growth) I->J

Caption: Workflow for MIC and MBC/MFC Determination.

Proposed Mechanism of Action for Quinolone Antimicrobials

G cluster_cell Bacterial Cell A Quinolone Compound (e.g., this compound) D Formation of Quinolone-Enzyme-DNA Complex A->D Binds to B Bacterial DNA Gyrase (Gram-negative) / Topoisomerase IV (Gram-positive) B->D C DNA Replication & Repair C->B is essential for E Inhibition of DNA ligation D->E Leads to F Accumulation of double-strand DNA breaks E->F Causes G Cell Death F->G Induces

Caption: Inhibition of Bacterial DNA Synthesis by Quinolones.

References

Application Notes and Protocols: 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a versatile and highly valuable scaffold in medicinal chemistry. Its structure incorporates several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The quinoline core is a well-established privileged structure found in numerous FDA-approved drugs. The trifluoromethyl group at the 2-position can enhance metabolic stability, binding affinity, and cell permeability of derivative compounds. The carboxylic acid at the 3-position and the bromo group at the 4-position serve as convenient synthetic handles for introducing molecular diversity through amide bond formation and cross-coupling reactions, respectively. This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity against various targets.

Derivatives of the quinoline carboxylic acid scaffold have demonstrated a broad range of pharmacological activities, including potent enzyme inhibition and antiproliferative effects. This document provides an overview of the key applications of this scaffold, detailed protocols for the synthesis of its derivatives, and a summary of their biological activities.

Key Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of compounds targeting a range of diseases. The primary synthetic strategies involve:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted to a wide array of amides, allowing for the introduction of various substituents to probe interactions with biological targets.

  • Suzuki-Miyaura Cross-Coupling: The bromo group at the 4-position is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups.

These modifications have led to the discovery of potent inhibitors of various enzymes and compounds with significant antiproliferative activity.

Enzyme Inhibition

Quinoline-based compounds derived from this scaffold have shown inhibitory activity against several important enzyme classes:

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives have been designed to target kinases such as Protein Kinase CK2, which is implicated in cancer and inflammatory diseases.[1]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of cancer and autoimmune diseases. Quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[2][3]

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are important targets in oncology. 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as novel HDAC inhibitors.[4]

Anticancer Activity

The antiproliferative properties of quinoline derivatives make them promising candidates for cancer therapy. Studies have shown that substituted quinoline-3-carboxamides and related structures can exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as kinases and HDACs.

Quantitative Data Summary

The following tables summarize the biological activity of various quinoline carboxylic acid derivatives, demonstrating the potential of the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives [1]

Compound IDModifications from Core ScaffoldTarget KinaseIC50 (µM)
CK2-Inhibitor 1 2-amino, 4-tetrazolo substitutionCK20.65
CK2-Inhibitor 2 2-amino substitutionCK21.2
CK2-Inhibitor 3 2-oxo-1,2-dihydro substitutionCK25.5

Table 2: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Analogs [2][3]

Compound IDR1 Group (at C4)Target EnzymeIC50 (nM)
DHODH-Inhibitor 41 Substituted PyridineDHODH9.71 ± 1.4
DHODH-Inhibitor 43 Substituted PhenylDHODH26.2 ± 1.8
DHODH-Inhibitor 46 1,7-NaphthyridineDHODH28.3 ± 3.3

Table 3: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [4]

Compound IDZinc-Binding GroupTarget EnzymeIC50 (µM)
HDAC-Inhibitor D28 Hydroxamic acidHDAC30.048
HDAC-Inhibitor D29 HydrazideHDAC30.019

Table 4: Antiproliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives [4]

Compound IDCancer Cell LineIC50 (µM)
D28 K562 (Leukemia)0.25
D28 A549 (Lung Cancer)0.61
D28 HCT116 (Colon Cancer)0.43

Experimental Protocols

The following are generalized protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound with a primary or secondary amine using a standard coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Amide_Bond_Formation start Start: Reagents reagents This compound Amine HATU, DIPEA, DMF start->reagents 1. Prepare reaction_setup Combine Reagents in Flask (Inert Atmosphere) reagents->reaction_setup 2. Mix stir Stir at Room Temperature (12-24h) reaction_setup->stir 3. React workup Aqueous Workup & Extraction stir->workup 4. Quench & Extract purification Column Chromatography workup->purification 5. Purify product Final Product: 4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide purification->product 6. Isolate

Experimental workflow for amide bond formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a 4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide derivative with an arylboronic acid.

Materials:

  • 4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide derivative (from Protocol 1)

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions and purification supplies

Procedure:

  • To a Schlenk flask, add the 4-bromo-2-(trifluoromethyl)quinoline-3-carboxamide (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(trifluoromethyl)quinoline-3-carboxamide.

Suzuki_Miyaura_Coupling start Start: Reagents reagents 4-bromo-quinoline derivative Arylboronic acid Pd(PPh3)4, K2CO3 Dioxane/Water start->reagents 1. Prepare reaction_setup Combine Reagents in Schlenk Flask (Inert Atmosphere) reagents->reaction_setup 2. Mix heat Heat at 90-100 °C (8-16h) reaction_setup->heat 3. React workup Cool, Filter & Aqueous Workup heat->workup 4. Process purification Column Chromatography workup->purification 5. Purify product Final Product: 4-aryl-2-(trifluoromethyl)quinoline-3-carboxamide purification->product 6. Isolate

Experimental workflow for Suzuki-Miyaura cross-coupling.

Representative Signaling Pathway

Derivatives of the quinoline carboxylic acid scaffold, particularly kinase inhibitors, often target signaling pathways crucial for cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for novel therapeutics.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. The strategic placement of reactive functional groups allows for the facile generation of diverse chemical libraries. The demonstrated potent biological activities of its derivatives, particularly as enzyme inhibitors and anticancer agents, underscore the significant potential of this scaffold in modern drug discovery and development programs. The provided protocols serve as a foundation for the synthesis and exploration of new chemical entities based on this privileged core structure.

References

Application Note: Amide Coupling Protocol for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the amide coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid with a primary amine. This procedure is essential for the synthesis of novel quinoline-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The protocol is based on established amide bond formation methodologies, utilizing common coupling reagents to ensure high efficiency and yield.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of quinoline-3-carboxamides, in particular, has been a focal point in the development of new therapeutic agents. The formation of the amide bond is a critical step in the elaboration of these molecules. This protocol outlines two robust methods for the coupling of this compound with a representative primary amine, employing either HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) as coupling agents. These methods are widely applicable and can be adapted for a range of primary and secondary amines.

Key Experimental Considerations

The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the bromo group at the 4-position of the quinoline ring can influence the reactivity of the carboxylic acid. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.

  • HATU is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization. It is particularly effective for coupling sterically hindered or electron-deficient substrates.[1]

  • EDC/HOBt is a classic and cost-effective coupling system. HOBt is added to suppress side reactions and minimize racemization.[2][3]

Experimental Protocols

Two primary protocols are presented below. Protocol A utilizes HATU, and Protocol B employs the EDC/HOBt system.

Materials and Equipment
  • This compound

  • Primary amine (e.g., benzylamine as a model)

  • HATU (for Protocol A)

  • EDC hydrochloride (for Protocol B)

  • HOBt (for Protocol B)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Protocol A: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and rapid reaction times.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
  • Dissolve the carboxylic acid in anhydrous DMF.
  • Add the primary amine (1.1 eq) to the solution.
  • Add HATU (1.2 eq) to the reaction mixture.
  • Finally, add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.

2. Reaction Monitoring:

  • Stir the reaction mixture at room temperature.
  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-4 hours.

3. Work-up:

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol B: EDC/HOBt-Mediated Amide Coupling

This protocol provides a reliable and cost-effective alternative to HATU.

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
  • Dissolve the acid in anhydrous DMF (or DCM).
  • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
  • Add the primary amine (1.1 eq) to the reaction mixture.
  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

2. Reaction Monitoring:

  • Stir the reaction mixture at room temperature.
  • Monitor the reaction progress by TLC. These reactions may require longer reaction times, typically ranging from 12 to 24 hours.

3. Work-up:

  • Follow the same work-up procedure as described in Protocol A.

4. Purification:

  • Purify the crude product by silica gel column chromatography as described in Protocol A.

Data Presentation

The following table summarizes the typical quantitative data for the amide coupling reactions.

ReagentProtocol A (HATU) EquivalentsProtocol B (EDC/HOBt) Equivalents
This compound1.01.0
Primary Amine1.11.1
HATU1.2-
EDC-1.2
HOBt-1.2
DIPEA2.52.5
SolventAnhydrous DMFAnhydrous DMF or DCM
TemperatureRoom TemperatureRoom Temperature
Typical Reaction Time1-4 hours12-24 hours
Expected Yield> 85%70-90%

Visualizations

Experimental Workflow Diagram

AmideCouplingWorkflow Experimental Workflow for Amide Coupling cluster_protocolA Protocol A: HATU-Mediated Coupling cluster_protocolB Protocol B: EDC/HOBt-Mediated Coupling A_start Start A_reagents Combine Carboxylic Acid, Amine, HATU, and DIPEA in DMF A_start->A_reagents A_reaction Stir at Room Temperature (1-4 hours) A_reagents->A_reaction A_workup Aqueous Work-up (Water, EtOAc, NaHCO3, Brine) A_reaction->A_workup A_purification Silica Gel Chromatography A_workup->A_purification A_product Pure Amide Product A_purification->A_product B_start Start B_preactivation Pre-activate Carboxylic Acid with EDC and HOBt in DMF/DCM B_start->B_preactivation B_add_amine Add Amine and DIPEA B_preactivation->B_add_amine B_reaction Stir at Room Temperature (12-24 hours) B_add_amine->B_reaction B_workup Aqueous Work-up (Water, EtOAc, NaHCO3, Brine) B_reaction->B_workup B_purification Silica Gel Chromatography B_workup->B_purification B_product Pure Amide Product B_purification->B_product

Caption: Workflow for HATU and EDC/HOBt mediated amide coupling.

Signaling Pathway of Amide Bond Formation (HATU Example)

HATU_Mechanism Simplified Mechanism of HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

The Versatile Building Block: 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifluoromethylquinoline core, coupled with two distinct reactive sites—a carboxylic acid and a bromo substituent—offers a versatile platform for the synthesis of complex molecular architectures. This application note details the utility of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the preparation of novel Bruton's Tyrosine Kinase (BTK) inhibitors, which are pivotal in the treatment of various B-cell malignancies and autoimmune diseases.

Strategic Importance in Drug Design

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The introduction of a trifluoromethyl group at the 2-position often enhances metabolic stability and binding affinity. The carboxylic acid at the 3-position serves as a convenient handle for amide bond formation, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). Simultaneously, the bromo group at the 4-position is amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr), enabling the introduction of various aryl, heteroaryl, or amino moieties. This dual functionality makes this compound an ideal starting material for the construction of libraries of potential drug candidates.

Application in the Synthesis of BTK Inhibitors

A key application of this compound is in the synthesis of potent and selective BTK inhibitors. BTK is a crucial signaling molecule in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for diseases like chronic lymphocytic leukemia and rheumatoid arthritis. The following sections provide a detailed protocol for a two-step synthesis of a novel BTK inhibitor starting from this versatile building block.

Experimental Protocols

Step 1: Amide Coupling

This initial step involves the formation of an amide bond between the carboxylic acid functionality of the starting material and 2-amino-2-methylpropanenitrile.

Reaction Scheme: this compound + 2-amino-2-methylpropanenitrile → 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound320.0610.0 g31.2 mmol
2-amino-2-methylpropanenitrile84.122.63 g31.2 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.707.18 g37.5 mmol
1-Hydroxybenzotriazole (HOBt)135.135.07 g37.5 mmol
N,N-Diisopropylethylamine (DIPEA)129.2410.9 mL62.5 mmol
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a solution of this compound (10.0 g, 31.2 mmol) and 2-amino-2-methylpropanenitrile (2.63 g, 31.2 mmol) in N,N-dimethylformamide (100 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (7.18 g, 37.5 mmol) and 1-hydroxybenzotriazole (HOBt) (5.07 g, 37.5 mmol).

  • Add N,N-diisopropylethylamine (DIPEA) (10.9 mL, 62.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water (500 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide as a white solid.

Quantitative Data:

ProductYieldPurity (HPLC)
4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide95%>98%
Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step involves the displacement of the bromo group with an amino moiety to furnish the final BTK inhibitor.

Reaction Scheme: 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide + ammonia → 4-amino-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide386.165.0 g12.9 mmol
Ammonia (7 N solution in methanol)17.0350 mL~350 mmol
1,4-Dioxane-50 mL-

Procedure:

  • Combine 4-bromo-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide (5.0 g, 12.9 mmol), 1,4-dioxane (50 mL), and a 7 N solution of ammonia in methanol (50 mL) in a sealed pressure vessel.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 4-amino-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide.

Quantitative Data:

ProductYieldPurity (HPLC)
4-amino-N-(2-cyanopropan-2-yl)-2-(trifluoromethyl)quinoline-3-carboxamide85%>99%

Visualizing the Synthetic and Biological Pathways

The following diagrams illustrate the experimental workflow and the targeted biological signaling pathway.

G start 4-Bromo-2-(trifluoromethyl) quinoline-3-carboxylic acid intermediate 4-Bromo-N-(2-cyanopropan-2-yl)-2- (trifluoromethyl)quinoline-3-carboxamide start->intermediate Amide Coupling reagent1 2-Amino-2-methylpropanenitrile EDC, HOBt, DIPEA, DMF product 4-Amino-N-(2-cyanopropan-2-yl)-2- (trifluoromethyl)quinoline-3-carboxamide (BTK Inhibitor) intermediate->product Nucleophilic Aromatic Substitution reagent2 Ammonia (7N in MeOH) 1,4-Dioxane, 100°C

Caption: Synthetic workflow for the preparation of a BTK inhibitor.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Hydrolyzes PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Second Messengers NFkB NF-κB Activation Ca_PKC->NFkB Signal Transduction Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Gene Transcription Inhibitor Synthesized Inhibitor Inhibitor->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. The strategic positioning of its reactive functional groups allows for a modular and efficient approach to library synthesis. The detailed protocols provided herein for the synthesis of a potent BTK inhibitor highlight its practical application in drug discovery programs targeting kinase-driven diseases. The continued exploration of this and similar scaffolds is expected to yield novel therapeutic agents with improved efficacy and selectivity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the yield of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Cyclocondensation: Reaction of a substituted aniline, such as 2-amino-5-bromobenzotrifluoride, with a β-ketoester, like diethyl 2-(trifluoromethyl)malonate, to form the quinoline ring and yield the ethyl ester precursor, ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate. This is a variation of the Gould-Jacobs reaction.

  • Hydrolysis: Saponification of the ethyl ester intermediate to the final carboxylic acid product.

Q2: What are the typical yields for this synthesis?

A2: The overall yield can vary significantly based on the optimization of each step. Yields for analogous quinoline syntheses using cyclocondensation reactions are reported in the range of 55-94% for the formation of the quinoline ester. The subsequent hydrolysis step is typically high-yielding, often above 85%. Therefore, an optimized process can be expected to achieve an overall yield in the range of 45-80%.

Q3: What are the critical parameters to control for a high yield in the cyclocondensation step?

A3: Key parameters for the cyclocondensation reaction include:

  • Temperature: The reaction often requires elevated temperatures, typically refluxing in a high-boiling solvent like toluene or Dowtherm A.

  • Catalyst: While some cyclizations proceed thermally, acid catalysts such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can improve the rate and yield.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can range from a few hours to overnight. Monitoring the reaction by TLC or LC-MS is recommended.

  • Purity of Reactants: The purity of the starting aniline and β-ketoester is crucial to avoid side reactions.

Q4: Are there any common side reactions to be aware of?

A4: Yes, potential side reactions include:

  • Incomplete cyclization: This can lead to the formation of enamines or other intermediates that do not cyclize to the desired quinoline.

  • Decarboxylation: During the hydrolysis step, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the loss of the carboxylic acid group.

  • Formation of isomers: Depending on the substitution pattern of the aniline, the formation of regioisomers is a possibility, although less likely with the specified starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in cyclocondensation step Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. Consider using a higher boiling point solvent.
Ineffective catalyst.If using a catalyst, ensure it is fresh and anhydrous. Consider screening different Lewis or Brønsted acid catalysts.
Impure starting materials.Purify the starting aniline and β-ketoester before use.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Low yield in hydrolysis step Incomplete hydrolysis.Increase the concentration of the base (e.g., NaOH or KOH) and/or the reaction time.
Product precipitation.Ensure the reaction mixture remains homogeneous. A co-solvent like ethanol or THF may be necessary.
Decarboxylation of the final product Harsh reaction conditions.Perform the hydrolysis at a lower temperature for a longer duration. Carefully neutralize the reaction mixture at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate (Ester Intermediate)

This protocol is adapted from analogous quinoline syntheses.

Materials:

  • 2-amino-5-bromobenzotrifluoride

  • Diethyl 2-(trifluoromethyl)malonate

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a solution of 2-amino-5-bromobenzotrifluoride (1.0 eq) in anhydrous toluene, add diethyl 2-(trifluoromethyl)malonate (1.1 eq).

  • Add anhydrous zinc chloride (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-15 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and then with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl ester.

Protocol 2: Hydrolysis to this compound (Final Product)

This protocol is based on standard ester hydrolysis procedures for quinoline carboxylates.

Materials:

  • Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Quantitative Data

The following tables summarize typical reaction parameters and yields for analogous quinoline syntheses, which can be used as a benchmark for optimizing the synthesis of this compound.

Table 1: Cyclocondensation Reaction Parameters for Quinoline Ester Synthesis

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
m-bromoaniline, diethyl ethoxymethylenemalonateNoneNeat1101.594
2-amino-4-bromo-6-fluorobenzotrifluoride, malonic acid derivativeZnCl₂ (10 mol%)Toluene110-120 (reflux)12-1555-68

Table 2: Hydrolysis Reaction Parameters

Starting EsterBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylateHCl (catalyst)Methanol/WaterReflux1.587.5

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (2-amino-5-bromobenzotrifluoride, diethyl 2-(trifluoromethyl)malonate) cyclocondensation Cyclocondensation (Toluene, ZnCl2, Reflux) start->cyclocondensation workup1 Aqueous Workup (Water, NaHCO3) cyclocondensation->workup1 purification1 Column Chromatography workup1->purification1 ester Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate purification1->ester hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration & Drying acidification->filtration product This compound filtration->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Overall Yield step1 Low Yield in Cyclocondensation? low_yield->step1 Check Step 1 step2 Low Yield in Hydrolysis? low_yield->step2 Check Step 2 incomplete_reaction Incomplete Reaction - Increase time/temp - Check catalyst step1->incomplete_reaction Yes impure_reagents Impure Reagents - Purify starting materials step1->impure_reagents Yes incomplete_hydrolysis Incomplete Hydrolysis - Increase base/time step2->incomplete_hydrolysis Yes decarboxylation Decarboxylation - Milder conditions step2->decarboxylation Yes

Caption: Troubleshooting decision tree for low yield issues.

common side products in the synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

A common and effective synthetic route to this compound involves a two-step process:

  • Conrad-Limpach Cyclization: Synthesis of the intermediate, 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid, via the condensation of an aniline with ethyl 4,4,4-trifluoroacetoacetate.

  • Bromination: Conversion of the 4-hydroxy group to a 4-bromo group using a suitable brominating agent.

This guide is structured to address potential issues in each of these stages.

Part 1: Conrad-Limpach Cyclization to 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Q1: My reaction yield is very low, and I have a significant amount of a different quinoline isomer. What is happening?

A1: You are likely observing the formation of the Knorr product, 4-(trifluoromethyl)-2-hydroxyquinoline. The Conrad-Limpach and Knorr syntheses are competing reactions, with the outcome largely dependent on the reaction temperature.[1][2]

  • Troubleshooting:

    • Low Temperatures (Kinetic Control): Favor the Conrad-Limpach product (4-hydroxyquinoline). Attack of the aniline occurs at the more reactive keto group of the β-ketoester.[1]

    • High Temperatures (Thermodynamic Control): Favor the Knorr product (2-hydroxyquinoline). At elevated temperatures (approximately 140°C or higher), the aniline can react at the less reactive ester group.[1][2]

    • Recommendation: Carefully control the reaction temperature during the initial condensation step. Aim for room temperature or slightly elevated temperatures to favor the desired 4-hydroxyquinoline isomer.

Q2: My reaction seems to stall, and I am isolating an intermediate that is not the final product. What is this intermediate and how can I promote the reaction to completion?

A2: It is probable that you have isolated the Schiff base intermediate, which is formed from the initial condensation of the aniline and the β-ketoester.[1] The subsequent thermal cyclization is a high-energy step and may not proceed to completion under insufficiently vigorous conditions.

  • Troubleshooting:

    • Increase Cyclization Temperature: The electrocyclic ring-closing step often requires high temperatures, sometimes up to 250°C.[1]

    • Use a High-Boiling Point Solvent: Inert, high-boiling solvents such as mineral oil or Dowtherm A can facilitate the high temperatures required for cyclization and have been shown to improve yields significantly.[3]

    • Microwave Irradiation: This technique can provide efficient and uniform heating, potentially reducing reaction times and minimizing side product formation compared to conventional heating.

Q3: I am observing multiple unidentified side products. What are other potential byproducts in this step?

A3: Besides the Knorr product and the uncyclized intermediate, other side reactions can occur:

  • Self-Condensation of Ethyl 4,4,4-trifluoroacetoacetate: β-ketoesters can undergo self-condensation, especially in the presence of a base.

  • Decomposition at High Temperatures: The high temperatures required for cyclization can sometimes lead to the decomposition of starting materials and products.[2]

  • Troubleshooting:

    • Controlled Addition of Reagents: Add the aniline to the β-ketoester slowly to minimize self-condensation of the ester.

    • Optimize Reaction Time and Temperature: A thorough examination of the reaction time and temperature is crucial to maximize the yield of the desired product while minimizing degradation.

Part 2: Bromination of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Q4: The bromination of my 4-hydroxyquinoline intermediate is incomplete. How can I drive the reaction to completion?

A4: Incomplete conversion of the hydroxy group to the bromo group is a common issue.

  • Troubleshooting:

    • Choice of Brominating Agent: Phosphoryl bromide (POBr₃) is a common reagent for this transformation. Phosphorus(V) bromide (PBr₅) is more reactive but can also lead to more side products.[4] Phosphorus tribromide (PBr₃) is also used, though sometimes with lower yields.[5]

    • Reaction Conditions: These reactions often require elevated temperatures (e.g., heating in a high-boiling solvent like toluene or xylene) and a sufficient excess of the brominating agent.[4]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.

Q5: I am observing the formation of poly-brominated products. How can I improve the selectivity of the bromination?

A5: The quinoline ring can be susceptible to electrophilic bromination at other positions, especially if the reaction conditions are too harsh or if there is an excess of a highly reactive brominating agent.

  • Troubleshooting:

    • Control Stoichiometry: Carefully control the equivalents of the brominating agent used.

    • Milder Conditions: If over-bromination is an issue, consider using a less reactive brominating agent or lowering the reaction temperature. The use of POBr₃ is generally considered safer and less prone to side reactions than PBr₅.[4]

    • Protecting Groups: In some cases, protecting other reactive sites on the quinoline ring might be necessary, although this adds extra steps to the synthesis.

Q6: My reaction is producing a significant amount of a decarboxylated side product. How can this be avoided?

A6: Quinoline-carboxylic acids can undergo decarboxylation, particularly at high temperatures.

  • Troubleshooting:

    • Temperature Control: Avoid excessively high temperatures during the bromination and work-up steps.

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the bromination. Prolonged heating increases the likelihood of decarboxylation.

Q7: The work-up of my bromination reaction is problematic, with vigorous gas evolution and potential for delayed exotherms. How should I handle this?

A7: Phosphorus-based brominating agents like POBr₃ and PBr₃ react violently with water, hydrolyzing to form phosphoric acid/phosphorous acid and hydrogen bromide (HBr) gas.[4][5]

  • Troubleshooting:

    • Careful Quenching: The reaction mixture should be cooled to a low temperature (e.g., in an ice bath) before quenching. The quenching agent (e.g., water or a basic solution) should be added slowly and cautiously to control the exotherm and gas evolution.

    • Neutralizing Conditions: Adding a base, such as potassium carbonate, during the work-up can help to neutralize the acidic byproducts and prevent unwanted decomposition of the product.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Formation in the Conrad-Limpach/Knorr Synthesis

Aniline Reactantβ-Ketoester ReactantTemperaturePredominant Product IsomerReference
AnilineEthyl AcetoacetateRoom Temperature4-Hydroxy-2-methylquinoline (Conrad-Limpach)[1]
AnilineEthyl Acetoacetate~140°C2-Hydroxy-4-methylquinoline (Knorr)[1][2]
Substituted AnilinesEthyl 4,4,4-trifluoroacetoacetateOptimized Conditions2-Trifluoromethyl-4-quinolinones (Conrad-Limpach)[7]
Substituted AnilinesEthyl 4,4,4-trifluoroacetoacetateOptimized Conditions4-Trifluoromethyl-2-quinolinones (Knorr)[7]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid Intermediate

This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means for mechanical stirring, combine aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a suitable high-boiling solvent (e.g., Dowtherm A).

  • Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Cyclization: Heat the reaction mixture to a high temperature (e.g., 240-250°C) and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solvent. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. If the product remains in solution, it may be necessary to remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Saponification: To obtain the carboxylic acid, the resulting ester is hydrolyzed by refluxing with an aqueous solution of a base (e.g., 10% NaOH) until the solid dissolves. The reaction mixture is then cooled and acidified (e.g., with concentrated HCl) to precipitate the carboxylic acid product.

Protocol 2: Bromination of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic Acid

This protocol is a generalized procedure for the conversion of a 4-hydroxyquinoline to a 4-bromoquinoline.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid (1 equivalent) in a dry, high-boiling solvent (e.g., toluene or xylene).

  • Addition of Brominating Agent: Add phosphoryl bromide (POBr₃) (1.5-2 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140°C) and maintain this temperature for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously and slowly add cold water or a saturated aqueous solution of sodium bicarbonate to quench the excess POBr₃. Be aware of vigorous gas evolution (HBr).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Visualizations

Troubleshooting_Synthesis cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Bromination Problem1 Low Yield & Isomer Formation Cause1 Knorr Product Formation (2-Hydroxy Isomer) Problem1->Cause1 Symptom Solution1 Control Temperature: - Lower temp for Conrad-Limpach - Higher temp for Knorr Cause1->Solution1 Remedy Problem2 Stalled Reaction / Intermediate Isolated Cause2 Incomplete Thermal Cyclization of Schiff Base Problem2->Cause2 Symptom Solution2 Increase Cyclization Temperature Use High-Boiling Solvent Consider Microwave Irradiation Cause2->Solution2 Remedy Problem3 Incomplete Bromination Cause3 Insufficient Reagent/Harshness or Time Problem3->Cause3 Symptom Solution3 Use More Reactive Agent (PBr5) Increase Reagent Equivalents Increase Temperature/Time Cause3->Solution3 Remedy Problem4 Poly-bromination Cause4 Excessively Harsh Conditions Problem4->Cause4 Symptom Solution4 Control Stoichiometry Use Milder Reagent (POBr3) Lower Reaction Temperature Cause4->Solution4 Remedy Problem5 Decarboxylation Cause5 High Reaction Temperature Problem5->Cause5 Symptom Solution5 Lower Reaction Temperature Minimize Reaction Time Cause5->Solution5 Remedy

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide targeted guidance for optimizing the Suzuki-Miyaura cross-coupling reaction for the challenging substrate, 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. Due to the presence of an electron-withdrawing trifluoromethyl group and a potentially interfering carboxylic acid moiety on an already electron-deficient quinoline ring, careful selection of reaction parameters is crucial for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments with this compound.

Q1: My Suzuki coupling reaction is showing low to no conversion of the starting material. What are the likely causes?

A1: Low or no conversion with this substrate is often linked to several factors:

  • Catalyst Inactivation: The carboxylic acid group can coordinate with the palladium center, potentially inhibiting or deactivating the catalyst.[1] The nitrogen atom of the quinoline ring can also have an inhibitory effect.

  • Insufficient Catalyst Activity: The electron-deficient nature of the quinoline ring, exacerbated by the trifluoromethyl group, makes the initial oxidative addition step of the catalytic cycle challenging.[2][3] A highly active catalyst system is often required.

  • Poor Reagent Quality: Ensure the purity of your boronic acid/ester, as they can degrade over time, leading to lower yields. The palladium catalyst and ligands should also be of high quality and stored under inert conditions to prevent degradation.

  • Inadequate Base: The chosen base may be too weak to efficiently promote the transmetalation step, or it may have poor solubility in the reaction solvent.[4]

Q2: I am observing significant amounts of side products, such as dehalogenation of the starting material. How can I minimize this?

A2: Dehalogenation (replacement of the bromine with a hydrogen) is a common side reaction with electron-deficient aryl halides.[4] To mitigate this:

  • Choice of Base and Solvent: Screening different bases and ensuring anhydrous conditions (if suitable for the protocol) can help reduce dehalogenation.[4]

  • Use of Robust Ligands: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway over dehalogenation.

Q3: How does the carboxylic acid group on my substrate affect the reaction, and what can I do about it?

A3: The carboxylic acid introduces two main challenges:

  • Acidity: The acidic proton will react with the base. Therefore, at least one extra equivalent of base is required to neutralize the carboxylic acid before it can participate in the catalytic cycle.

  • Coordination: The resulting carboxylate can bind to the palladium catalyst, potentially leading to its deactivation.[1]

To address these issues, you can:

  • Use Excess Base: Employing a sufficient excess of a suitable base is the simplest approach.

  • Protecting Group Strategy: A more robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete. This prevents interference with the catalyst.

Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this substrate?

A4: For a challenging substrate like this compound, starting with a more robust catalyst system is advisable. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂, paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos. For the base, K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings. A polar aprotic solvent such as 1,4-dioxane or DMF, often with a small amount of water, is a common choice.[4][5]

Data Presentation: Recommended Reaction Components

The following tables summarize recommended components for the Suzuki coupling of this compound and related challenging substrates.

Table 1: Recommended Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandSubstrate TypeKey Advantages
Pd(PPh₃)₄PPh₃General aryl bromidesReadily available and effective for many standard couplings.[5]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Electron-deficient and sterically hindered aryl halidesHigh activity and stability, promoting challenging couplings.[2]
Pd(dppf)Cl₂dppfHeteroaryl halidesOften provides high yields in shorter reaction times.[6]
PEPPSI-type PrecatalystsN-Heterocyclic Carbenes (NHCs)Aryl chlorides and other challenging substratesHigh thermal stability and activity.[7]

Table 2: Recommended Bases

BaseStrengthCommon Use CasesNotes
K₂CO₃ModerateGeneral purpose, often used in aqueous/organic mixtures.[5]Good starting point for optimization.
K₃PO₄StrongEffective for challenging couplings, including electron-deficient substrates.[7]Often used in anhydrous conditions.
Cs₂CO₃StrongOften provides superior results but is more expensive.[5]Can be effective when other bases fail.
KFMildUsed when base-sensitive functional groups are present.May result in slower reaction rates.

Table 3: Recommended Solvents

Solvent SystemPropertiesCommon Use Cases
1,4-Dioxane / WaterPolar aprotic, miscibleWidely used for a variety of Suzuki couplings.[4]
Toluene / WaterNonpolar aprotic, biphasicGood for many standard couplings, requires vigorous stirring.[5]
DMF or DMAcPolar aproticGood solubilizing properties for polar substrates.
THF / WaterPolar aprotic, miscibleAnother common choice for general Suzuki reactions.[4]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide. This should be considered a starting point and may require optimization for this compound.

General Procedure for Suzuki Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, boronic acid (or ester), and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships for troubleshooting and optimizing the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_bromide Ar-Br (4-bromo-2-(trifluoromethyl) quinoline-3-carboxylic acid) aryl_bromide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Stirring) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Pd sources and ligands) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Optimize Base (Screen K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Dioxane, Toluene, DMF with/without water) optimize_base->optimize_solvent protecting_group Consider Protecting Group (Esterification of Carboxylic Acid) optimize_solvent->protecting_group If still low yield success Successful Coupling optimize_solvent->success If yield improves protecting_group->success

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of trifluoromethylated quinolines, focusing on two common methods: the Friedländer Annulation and Radical Trifluoromethylation.

Friedländer Annulation for Trifluoromethylated Quinolines

The Friedländer synthesis is a classical and versatile method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] However, the introduction of a trifluoromethyl group can present unique challenges.

Q1: I am observing very low or no yield of my desired trifluoromethylated quinoline in a Friedländer reaction. What are the likely causes?

A1: Low yields in the Friedländer synthesis of trifluoromethylated quinolines can stem from several factors:

  • Poor Reactivity of Starting Materials: The strongly electron-withdrawing nature of the trifluoromethyl group can deactivate the carbonyl group in CF3-containing ketones, making them less susceptible to nucleophilic attack. Similarly, electron-withdrawing groups on the 2-aminoaryl carbonyl component can reduce its nucleophilicity.

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates.[2] An inadequate catalyst may fail to promote the necessary condensation and cyclization steps.

  • Suboptimal Reaction Temperature: While many Friedländer reactions require heat, excessive temperatures can lead to the decomposition of starting materials or the formation of tarry byproducts.[2] Conversely, a temperature that is too low may result in an incomplete reaction.[2]

  • Presence of Water: The water produced during the reaction can inhibit the reaction equilibrium, especially in acid-catalyzed syntheses.[2]

Troubleshooting Steps:

  • Catalyst Screening: Experiment with a range of Lewis acids (e.g., In(OTf)₃, ZrCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid).[3] For base-catalyzed reactions, consider using stronger bases like potassium tert-butoxide.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. Microwave irradiation can sometimes improve yields and reduce reaction times.[4]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the inhibitory effect of water.[2]

Q2: My Friedländer reaction with an unsymmetrical trifluoromethyl ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[1] The formation of two different enolates or enamines can lead to two possible cyclization pathways.

Troubleshooting Steps:

  • Catalyst Choice: Certain catalysts can favor the formation of one regioisomer over the other. For instance, amine catalysts like pyrrolidine derivatives have been shown to provide high regioselectivity in some cases.[5]

  • Reaction Conditions: Slowly adding the unsymmetrical ketone to the reaction mixture can sometimes improve regioselectivity.[5] Temperature can also play a role, with higher temperatures occasionally favoring one isomer.

  • Substrate Modification: If possible, modifying the substituents on your starting materials can introduce steric or electronic biases that favor the desired cyclization pathway.

Radical Trifluoromethylation for Quinolines

Radical trifluoromethylation has emerged as a powerful tool for introducing the CF₃ group directly onto a quinoline scaffold or a precursor. These reactions often utilize a trifluoromethyl radical source and an initiator, such as a photoredox catalyst.

Q3: My radical trifluoromethylation reaction is not proceeding, or the yield is very low. What should I check?

A3: The success of a radical trifluoromethylation reaction depends on the efficient generation and reaction of the trifluoromethyl radical.

  • Inefficient Radical Generation: The choice of trifluoromethylating agent and initiator is crucial. Common sources of CF₃ radicals include Togni's reagent, Umemoto's reagent, and CF₃I.[6][7] The initiator, often a photocatalyst, must be able to absorb light at the wavelength used and have the appropriate redox potential to react with the CF₃ source.

  • Radical Scavenging: The presence of radical scavengers, including oxygen, can quench the trifluoromethyl radical and inhibit the reaction.

  • Substrate Reactivity: The electronic properties of the substrate can influence its susceptibility to radical attack.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure your reaction is properly degassed to remove oxygen. The choice of solvent can also be critical; polar aprotic solvents like acetonitrile or DMF are often used.

  • Vary the CF₃ Source and Initiator: If one combination is not working, try a different trifluoromethylating agent or photocatalyst. The concentration of each component should also be optimized.

  • Light Source: For photoredox reactions, ensure that the light source emits at a wavelength that is absorbed by the photocatalyst. The intensity and duration of irradiation may also need to be adjusted.

Q4: I am observing the formation of multiple side products in my radical trifluoromethylation. What are they, and how can I minimize them?

A4: Side reactions in radical trifluoromethylation can include dimerization of the trifluoromethyl radical, reaction of the radical with the solvent, or undesired reactions of the radical intermediate.

Troubleshooting Steps:

  • Control Reactant Concentrations: Adjusting the stoichiometry of the reactants can help to favor the desired reaction pathway. For example, using a slight excess of the substrate can sometimes minimize side reactions of the trifluoromethyl radical.

  • Solvent Choice: The solvent should be relatively inert to radical attack.

  • Purification: Careful purification of the crude product using techniques like column chromatography is often necessary to isolate the desired trifluoromethylated quinoline.

Data Presentation: Comparison of Synthetic Methods

The following tables provide a summary of quantitative data for different methods of synthesizing trifluoromethylated quinolines to aid in method selection and optimization.

Table 1: Comparison of Yields for Friedländer Synthesis of Trifluoromethylated Quinolines with Various Catalysts

2-Aminoaryl KetoneTrifluoromethyl KetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl 4,4,4-trifluoroacetoacetateZrCl₄ (10)EtOH/H₂O (1:1)60-High[3]
2-AminobenzophenoneAcetylacetoneCu-MOF (5)Toluene1002High[3]
2-Amino-5-chlorobenzophenoneEthyl trifluoroacetoacetateIn(OTf)₃ (10)-800.592[4]
2-Amino-5-bromobenzophenoneEthyl trifluoroacetoacetateIn(OTf)₃ (10)-800.590[4]

Table 2: Yields for Radical Trifluoromethylation of Quinolines and Precursors

SubstrateCF₃ SourceCatalyst/InitiatorSolventTemp (°C)Time (h)Yield (%)Reference
2-Vinylaniline derivativeTogni's reagentCuClDioxane60375-95[8]
QuinolineCF₃SO₂Na(NH₄)₂S₂O₈H₂O/DCM601278
8-AminoquinolineTogni's reagentRu(bpy)₃(PF₆)₂CH₃CNRT2485
IsoquinolineCF₃IRu(Phen)₃Cl₂ / DBUCH₃CNRT-High[4]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of trifluoromethylated quinolines.

Protocol 1: Friedländer Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)quinoline-3-carboxylate [3]

  • Reaction Setup: To a solution of 2-aminobenzoyltrifluoromethane (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

  • Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Photoredox-Catalyzed Radical Trifluoromethylation of an Isoquinoline Precursor [4]

  • Reaction Setup: In a nitrogen-filled glovebox, combine the isoquinoline precursor (0.2 mmol), CF₃I (0.4 mmol), Ru(Phen)₃Cl₂ (0.002 mmol, 1 mol%), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol) in anhydrous acetonitrile (2 mL) in a sealed vial.

  • Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethylated isoquinoline.

Visualizations

The following diagrams illustrate key reaction pathways and workflows in the synthesis of trifluoromethylated quinolines.

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base Formation First 2-Aminoaryl Ketone 2-Aminoaryl Ketone A1 Aldol Adduct 2-Aminoaryl Ketone->A1 + Trifluoromethyl Ketone A2 Schiff Base 2-Aminoaryl Ketone->A2 + Trifluoromethyl Ketone Trifluoromethyl Ketone Trifluoromethyl Ketone Trifluoromethyl Ketone->A1 Trifluoromethyl Ketone->A2 B1 Enone Intermediate A1->B1 - H₂O C1 Cyclized Intermediate B1->C1 Intramolecular Cyclization Product Trifluoromethylated Quinoline C1->Product - H₂O B2 Cyclized Intermediate A2->B2 Intramolecular Aldol-type Reaction B2->Product - H₂O

Caption: Possible reaction mechanisms for the Friedländer synthesis of trifluoromethylated quinolines.

Radical_Trifluoromethylation_Workflow cluster_setup Reaction Setup Substrate Substrate Degassing Degas with N₂ or Ar Substrate->Degassing CF3_Source CF₃ Source (e.g., Togni's Reagent) CF3_Source->Degassing Photocatalyst Photocatalyst (e.g., Ru(bpy)₃²⁺) Photocatalyst->Degassing Solvent Anhydrous Solvent (e.g., CH₃CN) Solvent->Degassing Irradiation Irradiate with Visible Light Degassing->Irradiation Monitoring Monitor by TLC/GC-MS Irradiation->Monitoring Workup Reaction Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethylated Quinoline Purification->Product

Caption: General experimental workflow for photoredox-catalyzed radical trifluoromethylation.

References

Technical Support Center: 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific stability data for this compound is not extensively published, general characteristics can be inferred from the quinoline-3-carboxylic acid scaffold and the influence of its substituents. Quinoline-3-carboxylic acid is typically a crystalline solid at room temperature.[1] The trifluoromethyl group may enhance the compound's thermal stability through its strong inductive withdrawing effect.[2] However, like many complex organic molecules, its stability in solution can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.

Q2: What are the likely degradation pathways for this compound in solution?

Potential degradation pathways for quinoline derivatives can include hydrolysis of the carboxylic acid group under extreme pH conditions, photodecomposition upon exposure to light, and oxidation.[3][4] The bromo-substituent could also be a site for potential dehalogenation reactions under certain reductive conditions. It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.[5][6]

Q3: What solvents are recommended for preparing stock solutions of this compound?

For initial studies, common organic solvents such as DMSO, DMF, methanol, or acetonitrile are often suitable for preparing stock solutions. The choice of solvent will depend on the specific experimental requirements and the desired concentration. It is advisable to assess the compound's solubility and stability in the selected solvent as part of the experimental setup. The trifluoromethyl group can increase the lipophilicity of the molecule, potentially influencing its solubility in various solvents.[7]

Q4: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be:

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. The appropriate storage temperature should be determined through stability studies.

  • Protected from air: For compounds susceptible to oxidation, purging the headspace of the vial with an inert gas like nitrogen or argon can be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent results in biological or chemical assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Re-analyze the stock solution using a suitable analytical method like HPLC to check for degradation products.

    • Assess Assay Buffer Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.

    • pH and Temperature Effects: Evaluate the stability of the compound at the pH and temperature of your assay. Quinoline compounds can be unstable in strongly acidic conditions.[3]

Issue 2: Appearance of new peaks in HPLC analysis of the compound over time.

  • Possible Cause: The compound is degrading under the storage or experimental conditions.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

    • Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products.[4][6] This will help in understanding the degradation profile and developing a stability-indicating analytical method.

Issue 3: Poor solubility of the compound in aqueous solutions.

  • Possible Cause: The compound may have low aqueous solubility, a common characteristic of complex organic molecules. The trifluoromethyl group can decrease aqueous solubility.[7]

  • Troubleshooting Steps:

    • Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium.

    • pH Adjustment: The carboxylic acid moiety means the compound's solubility will be pH-dependent. Increasing the pH will deprotonate the carboxylic acid, which may increase aqueous solubility.

    • Formulation Aids: For in vivo studies, formulation strategies using excipients like cyclodextrins or surfactants may be necessary.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in various solvents.

Methodology:

  • Add a pre-weighed amount of the compound (e.g., 1 mg) to a series of vials.

  • To each vial, add a known volume (e.g., 100 µL) of the test solvent (e.g., water, PBS, DMSO, ethanol).

  • Vortex the vials for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, add another aliquot of the compound and repeat until saturation is reached.

  • If not fully dissolved, incrementally add more solvent until dissolution is achieved.

  • The solubility can be estimated based on the amount of compound dissolved in a given volume of solvent.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60 °C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks corresponding to degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Example Data)

Stress ConditionIncubation Time (h)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 N HCl (60 °C)2485.214.82
0.1 N NaOH (60 °C)2470.529.53
3% H₂O₂ (RT)2492.17.91
Heat (80 °C)2498.51.51
Photolytic (UV)2488.911.12

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_stock Verify stock solution integrity (HPLC) start->check_stock degradation_suspected Degradation Suspected check_stock->degradation_suspected check_assay Assess stability in assay buffer no_degradation No significant degradation check_assay->no_degradation degradation_suspected->check_assay No perform_forced Perform forced degradation study degradation_suspected->perform_forced Yes optimize_conditions Optimize storage/assay conditions perform_forced->optimize_conditions end Consistent Results Achieved optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data_eval Evaluate Data for Degradants analysis->data_eval pathway Identify Degradation Pathways data_eval->pathway

Caption: Experimental workflow for a forced degradation study.

References

avoiding decarboxylation of quinoline-3-carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of quinoline-3-carboxylic acids during chemical reactions.

Troubleshooting Guides

Issue 1: Significant decarboxylation observed during amide coupling reactions.

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Switch to a low-temperature coupling protocol. Utilize coupling reagents that are effective at 0 °C to room temperature, such as EDC/HOBt or HATU.Reduced or eliminated decarboxylation, leading to a higher yield of the desired amide product.
Inappropriate Coupling Reagent Select a coupling reagent known for mild activation of the carboxylic acid. Avoid reagents that require high temperatures for activation. A comparative study of different reagents may be necessary.Identification of an optimal coupling reagent that minimizes side reactions, including decarboxylation.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimized exposure of the activated carboxylic acid to conditions that might favor decarboxylation.
Basic Reaction Conditions If using a strong, non-nucleophilic base, consider switching to a milder base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Maintain the pH as close to neutral as feasible.Prevention of base-catalyzed decarboxylation.

Issue 2: Decarboxylation occurring during esterification.

Potential Cause Troubleshooting Step Expected Outcome
Use of Strong Acid Catalysts and High Temperatures (e.g., Fischer Esterification) Employ milder esterification methods such as the Steglich esterification (DCC/DMAP) or Yamaguchi esterification, which can be performed at or below room temperature.Formation of the ester product with minimal to no decarboxylation.
Thermally Labile Substrate Convert the quinoline-3-carboxylic acid to its corresponding acyl chloride using a mild chlorinating agent like oxalyl chloride at low temperature. The resulting acyl chloride is more reactive and can be coupled with the alcohol at a lower temperature.Successful esterification at a lower temperature, thus avoiding thermal decarboxylation.
Solvent Effects Choose an appropriate aprotic solvent that facilitates the reaction at lower temperatures.An optimized reaction environment that favors the desired esterification pathway over decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Why are quinoline-3-carboxylic acids prone to decarboxylation?

A1: The electron-withdrawing nature of the quinoline ring system can stabilize the carbanionic intermediate formed upon the loss of carbon dioxide, particularly when heated. This stabilization lowers the activation energy for the decarboxylation reaction. The position of the carboxylic acid group on the quinoline ring also influences its stability.

Q2: What is the most critical factor to control to prevent decarboxylation?

A2: Temperature is the most critical factor. Many decarboxylation reactions are thermally induced.[1] By keeping the reaction temperature as low as possible, you can significantly reduce the rate of this unwanted side reaction.

Q3: Which amide coupling reagents are recommended for temperature-sensitive quinoline-3-carboxylic acids?

A3: Carbodiimide-based reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at or below room temperature.[2][3] Uronium/aminium salt-based reagents such as HATU and HBTU are also excellent choices for low-temperature couplings.[3][4]

Q4: Can I use a strong base to deprotonate the carboxylic acid before coupling?

A4: While a base is often necessary, using a strong base can sometimes promote decarboxylation. It is generally recommended to use a hindered, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts to neutralize any acid formed and to facilitate the coupling reaction without causing significant decarboxylation.[5]

Q5: Are there any specific esterification methods that are well-suited for quinoline-3-carboxylic acids?

A5: Yes, methods that proceed under mild, neutral, or slightly basic conditions at low temperatures are ideal. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a widely used method for sensitive substrates and is typically run at 0 °C to room temperature.[6][7]

Q6: How can I monitor the extent of decarboxylation during my reaction?

A6: The progress of the reaction and the formation of the decarboxylated byproduct can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to a standard of the expected decarboxylated product, you can quantify the extent of this side reaction.

Data Presentation

Table 1: Comparison of Amide Coupling Reagent Efficiency for a Model Carboxylic Acid at Room Temperature

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)
EDC HOBtDIPEADMF1285-95
DCC HOBt-DCM1280-90
HATU -DIPEADMF490-98
T3P® -PyridineDCM688-96
SOCl₂ (via acyl chloride) -PyridineToluene2 (reflux), then 2 (RT)75-85 (potential for decarboxylation)

Note: Yields are typical ranges for standard amide couplings and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve the quinoline-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add EDC hydrochloride (1.2 eq.) to the cooled solution in one portion.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Esterification using Steglich Conditions

  • Dissolution: Dissolve the quinoline-3-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add DCC (1.1 eq.) dissolved in a small amount of DCM to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Decarboxylation_Mechanism cluster_products Products quinoline_acid Quinoline-3-Carboxylic Acid transition_state Transition State (Six-membered ring) quinoline_acid->transition_state Heat (Δ) intermediate Enol Intermediate transition_state->intermediate co2 CO₂ transition_state->co2 product Decarboxylated Quinoline intermediate->product Tautomerization

Caption: Mechanism of thermal decarboxylation of quinoline-3-carboxylic acid.

Amide_Coupling_Workflow start Quinoline-3-Carboxylic Acid + Amine add_reagents Add EDC, HOBt, DIPEA in DMF at 0°C start->add_reagents reaction Stir at RT, 12-24h add_reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Quinoline-3-Carboxamide purification->product

Caption: Workflow for low-temperature amide coupling.

Troubleshooting_Logic start Decarboxylation Observed? check_temp Is Reaction Temperature > RT? start->check_temp Yes lower_temp Use Low-Temp Protocol (e.g., EDC/HOBt at 0°C) check_temp->lower_temp Yes check_reagent Is Coupling Reagent Appropriate for Sensitive Substrates? check_temp->check_reagent No success Problem Solved lower_temp->success change_reagent Switch to Milder Reagent (e.g., HATU) check_reagent->change_reagent No check_base Is a Strong Base Used? check_reagent->check_base Yes change_reagent->success change_base Use a Hindered Organic Base (e.g., DIPEA) check_base->change_base Yes check_base->success No change_base->success

Caption: Troubleshooting flowchart for decarboxylation during amide coupling.

References

Technical Support Center: Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Initial Condensation Step (Gould-Jacobs Type Reaction)

  • Potential Cause: Incomplete reaction between 2-amino-5-bromobenzotrifluoride and diethyl 2-(ethoxymethylene)-3-oxobutanoate. The Gould-Jacobs reaction is known to require high temperatures for the intramolecular cyclization, and reaction times need to be carefully optimized to prevent product degradation.[1]

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

    • Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. High-boiling inert solvents like diphenyl ether or Dowtherm A are often used for this step.[2]

    • Time Optimization: A thorough time-temperature study is recommended to find the optimal balance that maximizes yield while minimizing the formation of degradation byproducts.[1]

  • Expected Outcome: Complete consumption of starting materials and a significant increase in the yield of the desired ethyl 4-hydroxy-2-(trifluoromethyl)-7-bromoquinoline-3-carboxylate intermediate.

Issue 2: Inefficient Bromination of the Quinoline Ring

  • Potential Cause: Sub-optimal brominating agent or reaction conditions leading to incomplete bromination or the formation of multiple brominated isomers.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or benzoyl peroxide, is a common choice for selective bromination.

    • Solvent Selection: The choice of solvent can influence the reactivity and selectivity of the bromination. Apolar solvents are generally preferred for radical brominations.

    • Catalyst: The use of a Lewis acid catalyst may be necessary for electrophilic aromatic bromination, but care must be taken to avoid side reactions.

  • Expected Outcome: High conversion to the desired 4-bromo isomer with minimal formation of byproducts.

Issue 3: Difficulty in the Hydrolysis of the Ethyl Ester

  • Potential Cause: Steric hindrance from the trifluoromethyl group and the bromine atom can make the ethyl ester resistant to hydrolysis under mild conditions. Harsher conditions might lead to decarboxylation or other side reactions.[3]

  • Troubleshooting Steps:

    • Base Selection: Use a stronger base like potassium hydroxide or a mixture of lithium hydroxide in a THF/water or methanol/water solvent system.

    • Temperature Control: Gradually increase the reaction temperature while monitoring for the formation of degradation products.

    • Alternative Methods: If basic hydrolysis is problematic, consider acidic hydrolysis using a strong acid like hydrochloric acid or sulfuric acid, although this may also require elevated temperatures.

  • Expected Outcome: Complete hydrolysis of the ethyl ester to the carboxylic acid with minimal degradation of the quinoline core.

Issue 4: Product Purity Issues and Difficult Purification

  • Potential Cause: Formation of closely related impurities or byproducts during the synthesis, which can be difficult to separate by simple crystallization.

  • Troubleshooting Steps:

    • Byproduct Identification: Use techniques like LC-MS and NMR to identify the major impurities.

    • Crystallization Solvent Screening: A systematic screening of different solvent systems (e.g., ethanol/water, isopropanol/heptane, toluene) is crucial for identifying conditions that provide good recovery and high purity.

    • Chromatography: If crystallization is ineffective, column chromatography on silica gel may be necessary, although this can be challenging and costly on a large scale.

  • Expected Outcome: Isolation of this compound with a purity of ≥98%.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A plausible and scalable synthetic route involves a modified Gould-Jacobs reaction followed by bromination and hydrolysis. The key steps are:

  • Condensation of 2-amino-5-bromobenzotrifluoride with a suitable diethyl malonate derivative (e.g., diethyl 2-(ethoxymethylene)-3-oxobutanoate) to form the quinoline core.[4]

  • Bromination at the 4-position of the quinoline ring.

  • Hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: What are the main safety concerns associated with this synthesis?

A2: The synthesis involves several hazardous materials:

  • 2-amino-5-bromobenzotrifluoride: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Brominating agents (e.g., NBS, Bromine): Corrosive and toxic. Handle with extreme care.

  • Strong acids and bases: Corrosive. Use appropriate PPE.

  • High-boiling solvents: Can pose inhalation hazards at high temperatures. Ensure adequate ventilation and consider using a closed system for high-temperature reactions.

Q3: How can the final product be effectively purified on a large scale?

A3: Recrystallization is the most common method for purifying the final product at an industrial scale. A thorough solvent screening is essential to find a system that provides high purity and good recovery. In some cases, a slurry wash with a suitable solvent can be effective in removing minor impurities.

Q4: What are the expected yields and purities for this synthesis?

A4: While specific data for the industrial scale-up of this exact molecule is not publicly available, based on similar quinoline syntheses, the following are reasonable expectations:

StepReactionExpected Yield (%)Expected Purity (%)
1Gould-Jacobs Cyclization60 - 75>95 (intermediate)
2Bromination70 - 85>97 (intermediate)
3Ester Hydrolysis85 - 95>98 (crude)
4Final Purification80 - 90 (recovery)>99.5 (final product)

Note: These values are estimates and can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

Experimental Protocols

Representative Lab-Scale Protocol for the Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)-7-bromoquinoline-3-carboxylate (Gould-Jacobs type reaction)

A mixture of 2-amino-5-bromobenzotrifluoride (1 equivalent) and diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether is heated to 240-260°C for 30-60 minutes.[1][2] The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a non-polar solvent like hexane or heptane, and dried under vacuum to yield the crude product.

Representative Lab-Scale Protocol for the Hydrolysis to this compound

The ethyl ester intermediate (1 equivalent) is suspended in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or HPLC). After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Cyclization cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis & Purification start 2-Amino-5-bromobenzotrifluoride + Diethyl 2-(ethoxymethylene)-3-oxobutanoate reaction1 High-Temperature Cyclization (e.g., Diphenyl ether, 250°C) start->reaction1 intermediate1 Ethyl 4-hydroxy-2-(trifluoromethyl)- 7-bromoquinoline-3-carboxylate reaction1->intermediate1 reaction2 Bromination (e.g., POBr3 or NBS) intermediate1->reaction2 intermediate2 Ethyl 4-bromo-2-(trifluoromethyl)- 7-bromoquinoline-3-carboxylate reaction2->intermediate2 reaction3 Ester Hydrolysis (e.g., NaOH, EtOH/H2O) intermediate2->reaction3 crude_product Crude 4-bromo-2-(trifluoromethyl)- quinoline-3-carboxylic acid reaction3->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure 4-bromo-2-(trifluoromethyl)- quinoline-3-carboxylic acid purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Purity? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yield side_reactions Side Reactions start->side_reactions Purity check_temp Optimize Temperature incomplete_reaction->check_temp check_time Optimize Reaction Time incomplete_reaction->check_time degradation Product Degradation degradation->check_temp degradation->check_time ineffective_purification Ineffective Purification change_reagents Change Reagents/ Catalyst side_reactions->change_reagents screen_solvents Screen Crystallization Solvents ineffective_purification->screen_solvents

Caption: Troubleshooting logic for synthesis optimization.

References

troubleshooting low reactivity of the bromine at the 4-position of the quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of low reactivity at the 4-position of the quinoline ring. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromoquinoline exhibiting low reactivity towards a nucleophile?

A1: The reactivity of 4-bromoquinoline in nucleophilic aromatic substitution (SNAr) is governed by several factors. While the electron-withdrawing nature of the ring nitrogen atom makes the C4 position electron-deficient and susceptible to nucleophilic attack, several issues can lead to low reactivity[1][2].

  • Nucleophile Strength: Weak nucleophiles, such as water or alcohols, may require significant thermal energy to react without a catalyst[3]. Stronger nucleophiles are generally more effective.

  • Steric Hindrance: Bulky nucleophiles or substituents near the C4 position can sterically hinder the approach of the nucleophile, slowing down the reaction.

  • Electronic Effects: The quinoline ring itself may not be sufficiently "activated." Electron-donating groups on the carbocyclic (benzene) part of the ring can decrease the electrophilicity of the C4 position, reducing reactivity.

  • Reaction Conditions: Suboptimal conditions, including low temperature, incorrect solvent, or the absence of a necessary catalyst, are common causes of failed reactions.

Q2: How can I activate the 4-position of the quinoline ring to improve reaction rates and yields?

A2: Activation is key to overcoming the inherent reactivity barriers. Two primary strategies are employed: electronic activation and catalysis.

  • Electronic Activation: Introducing strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), onto the quinoline core significantly enhances its reactivity towards nucleophiles[4]. These groups further reduce the electron density of the ring system, making it more susceptible to nucleophilic attack.

  • Catalysis: For many nucleophiles, especially those of moderate to low reactivity (like many amines and alcohols), transition-metal catalysis is the most effective strategy. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N, C-O, and C-S bonds at the 4-position[5][6][7].

Q3: My reaction is slow and gives a low yield. Which reaction parameters should I focus on for optimization?

A3: Systematic optimization of reaction conditions is crucial.

  • Temperature: Increasing the reaction temperature often accelerates the reaction. However, excessively high temperatures can lead to the degradation of starting materials, reagents, or products, resulting in tar formation and lower yields[8]. A careful balance is necessary.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, Dioxane, or Toluene are commonly used. The choice of solvent can influence reagent solubility and reaction kinetics[9].

  • Base: In catalyzed reactions, the choice and strength of the base are critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are frequently used in Buchwald-Hartwig and Ullmann reactions to facilitate the catalytic cycle[9].

  • Catalyst System (Ligand and Metal Source): For catalyzed reactions, screening different palladium or copper precursors and, most importantly, various phosphine or N-heterocyclic carbene (NHC) ligands can dramatically impact the outcome[10]. The ligand plays a crucial role in stabilizing the metal center and promoting the key steps of the catalytic cycle[11].

Q4: I'm observing significant byproduct formation. What are the likely side reactions, and how can they be minimized?

A4: Side reactions can compete with the desired substitution, leading to complex product mixtures and difficult purification.

  • Over-reaction: If other reactive sites are present (e.g., a second halogen), di-substitution can occur. This can be minimized by carefully controlling the stoichiometry of the nucleophile (e.g., using 1.0-1.2 equivalents).

  • Hydrolysis: The reactive C4-position can be susceptible to hydrolysis by trace amounts of water, especially at high temperatures, forming 4-hydroxyquinoline[8]. Using anhydrous solvents and reagents can prevent this.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can sometimes compete with the intended nucleophile[8].

  • Catalyst Deactivation/Side Reactions: In catalyzed reactions, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) can occur. Optimizing the ligand and reaction conditions can suppress these pathways[11].

Troubleshooting Guide

Low or no product formation is a common starting point for troubleshooting. The following decision tree provides a logical workflow to identify and solve potential issues.

TroubleshootingWorkflow start Low or No Product Formation check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_catalysis 3. Evaluate Catalysis (if applicable) start->check_catalysis reagent_purity Purity of 4-Bromoquinoline & Nucleophile? check_reagents->reagent_purity Cause reagent_stoich Correct Stoichiometry? check_reagents->reagent_stoich Cause reagent_solvent Solvent Anhydrous/Degassed? check_reagents->reagent_solvent Cause cond_temp Temperature Too Low? check_conditions->cond_temp Cause cond_time Reaction Time Too Short? check_conditions->cond_time Cause cond_mixing Inefficient Mixing? check_conditions->cond_mixing Cause cat_atmosphere Inert Atmosphere Maintained? check_catalysis->cat_atmosphere Cause cat_ligand Ligand Choice Optimal? check_catalysis->cat_ligand Cause cat_base Base Appropriate/Sufficient? check_catalysis->cat_base Cause sol_repurify Solution: Repurify/Use Fresh Reagents reagent_purity->sol_repurify sol_recalculate Solution: Recalculate & Re-weigh reagent_stoich->sol_recalculate sol_dry_solvent Solution: Use Dry/Degassed Solvent reagent_solvent->sol_dry_solvent sol_increase_temp Solution: Increase Temperature Incrementally cond_temp->sol_increase_temp sol_increase_time Solution: Extend Reaction Time (Monitor by TLC/LC-MS) cond_time->sol_increase_time sol_stirring Solution: Improve Stirring Rate cond_mixing->sol_stirring sol_inert Solution: Ensure Proper Degassing & Inert Gas Blanket cat_atmosphere->sol_inert sol_screen_ligands Solution: Screen Different Ligands (e.g., XPhos, BINAP) cat_ligand->sol_screen_ligands sol_change_base Solution: Screen Bases (e.g., NaOtBu, K3PO4) cat_base->sol_change_base

Caption: A troubleshooting decision tree for low-yielding 4-bromoquinoline reactions.

Quantitative Data Summary: Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is often essential for achieving good yields. The tables below summarize typical conditions for two powerful methods.

Table 1: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

Nucleophile Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Aniline Pd₂(dba)₃ (2) Xantphos (4) NaOtBu (1.4) Toluene 110 12-24 85-95
Morpholine Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ (1.5) Dioxane 100 16 ~90
Adamantylamine Pd(dba)₂ (4-8) DavePhos (4.5-9) NaOtBu (1.5) Dioxane Reflux 6-15 70-85[12]

| Primary Alkylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 12-16 | Good[13] |

Table 2: Representative Conditions for Copper-Catalyzed Ullmann Condensation

Nucleophile Cu Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
Phenol CuI (10) L-proline (20) K₂CO₃ (2.0) DMSO 120 24 75-90
Imidazole CuI (10) Phenanthroline (20) K₃PO₄ (2.0) DMF 130 18 ~80
Sodium Methoxide CuI (10-20) None N/A DMF 100 8 ~92[9]

| Various Amines | CuI (5-10) | Oxalic Diamide | K₂CO₃ (2.0) | Dioxane | 110 | 24 | Good |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromoquinoline with an Amine

This protocol provides a general procedure for the C-N cross-coupling reaction. Optimization of ligand, base, and temperature may be required for specific substrates.

  • Materials:

    • 4-Bromoquinoline (1.0 equiv)

    • Amine nucleophile (1.1-1.5 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%)

    • Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or sealed vial with a magnetic stir bar

  • Procedure:

    • To an oven-dried Schlenk tube, add the 4-bromoquinoline, palladium precursor, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the amine nucleophile (if solid) to the tube.

    • Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this step.

    • Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Ullmann Condensation of 4-Bromoquinoline with an Alcohol

This protocol outlines a general procedure for C-O bond formation. Ullmann reactions often require higher temperatures than their palladium-catalyzed counterparts.

  • Materials:

    • 4-Bromoquinoline (1.0 equiv)

    • Alcohol/Phenol nucleophile (1.5-2.0 equiv)

    • Copper(I) salt (e.g., CuI, 5-20 mol%)

    • Ligand (optional, e.g., L-proline, phenanthroline, 10-40 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)

    • High-boiling polar solvent (e.g., DMF, DMSO)

    • Reaction vessel with a reflux condenser or a sealed tube

  • Procedure:

    • To a reaction vessel, add the copper(I) salt, ligand (if used), and base.

    • Add the 4-bromoquinoline and the alcohol/phenol nucleophile.

    • Add the solvent.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 110-150 °C).

    • Maintain the temperature for the specified time (typically 18-24 hours), monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualized Workflows

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup Combine Aryl Halide, Catalyst, Ligand, & Base in Schlenk Tube inert Evacuate & Backfill with Inert Gas (x3) setup->inert add_reagents Add Solvent & Nucleophile via Syringe inert->add_reagents heat Heat to Target Temperature (e.g., 80-120 °C) with Stirring add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Dry, Concentrate & Purify (Chromatography/Recrystallization) extract->purify

Caption: General experimental workflow for catalyzed cross-coupling reactions.

References

purification of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Bromo-2-(Trifluoromethyl)quinoline-3-Carboxylic Acid

This technical support guide provides troubleshooting advice and frequently asked questions for the .

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC - Inappropriate mobile phase polarity.- For spots too close to the baseline (low Rf): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).- For spots too close to the solvent front (high Rf): Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexane).
Compound Tailing on TLC/Column - The carboxylic acid is interacting strongly with the acidic silica gel stationary phase.- Add a small amount of acetic acid (0.1-1%) or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.
No Compound Eluting from the Column - The mobile phase is not polar enough to elute the compound.- The compound may have irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. If the compound still does not elute, a stronger eluent like methanol may be required.- Consider switching to a less acidic stationary phase, such as neutral alumina.
Low Recovery of Compound - Irreversible adsorption to the silica gel.- Compound decomposition on the column.- Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column.- Add an acidic modifier to the mobile phase to reduce strong interactions.- Work quickly and avoid prolonged exposure of the compound to the silica gel.
Cracking or Channeling of the Column Bed - Improperly packed column.- Rapid changes in solvent polarity causing thermal stress.- Ensure the silica gel is packed as a uniform slurry and allowed to settle completely.- When running a gradient elution, change the solvent composition gradually to avoid generating heat.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for the purification of this compound?

A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. A common starting ratio is 70:30 (hexane:ethyl acetate). It is also highly recommended to add 0.5-1% acetic acid to the mobile phase to improve peak shape.

Q2: Why is my purified compound still showing impurities by NMR?

This could be due to co-elution with an impurity that has a similar polarity. Try running the column with a shallower solvent gradient to improve separation. Alternatively, a different solvent system or stationary phase (e.g., reverse-phase chromatography) may be necessary to resolve the impurity.

Q3: Can I use a different stationary phase besides silica gel?

Yes, if you are experiencing issues like irreversible adsorption or decomposition on silica gel, you could consider using neutral alumina. For highly polar compounds, reverse-phase silica (C18) with a mobile phase of water and acetonitrile or methanol (often with a formic acid or trifluoroacetic acid modifier) is also an option.

Q4: How do I choose the correct column size?

A general rule of thumb is to use a silica gel to crude compound ratio of 30:1 to 100:1 by weight. The column diameter is determined by the amount of sample, and the column length is determined by the difficulty of the separation. A longer column provides better resolution for closely eluting compounds.

Q5: What is the best way to load my sample onto the column?

For the best resolution, the sample should be loaded in a minimal amount of solvent. It is often preferable to dissolve the crude product in a small volume of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of the column. This technique is known as dry loading.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Prepare a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by prior TLC analysis (aim for an Rf of ~0.2-0.3 for the desired compound).

  • Add 0.5% acetic acid to the mobile phase to suppress the deprotonation of the carboxylic acid.

2. Packing the Column:

  • Choose an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to adsorb onto the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, maintaining a constant flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound using TLC.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Illustrative Gradient Elution Data

The following table provides an example of a gradient elution that could be used to separate the target compound from less polar and more polar impurities.

Step Hexane (%) Ethyl Acetate (%) Acetic Acid (%) Volume (Column Volumes) Purpose
180200.52Elute non-polar impurities
280 -> 6020 -> 400.510Elute the target compound
350500.53Elute more polar impurities

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., Hexane:EtOAc + 0.5% AcOH) pack_column Pack Column with Silica Gel prep_mobile_phase->pack_column prep_sample Prepare Sample (Dry Loading) pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for column chromatography purification.

Validation & Comparative

Comparative 1H NMR Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery. For heterocyclic compounds such as quinoline derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as an indispensable tool for confirming molecular structure and substitution patterns. This guide provides a comparative analysis of the 1H NMR spectroscopic data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid and its structural analogues. The data presented herein, alongside a detailed experimental protocol, is intended to aid researchers in the unambiguous characterization of similar quinoline-based scaffolds.

Comparison of 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and two relevant comparator compounds: quinoline-4-carboxylic acid and 4-bromo-2-(trifluoromethyl)quinoline. The data highlights the influence of substituents on the chemical shifts (δ) and coupling constants (J) of the quinoline ring protons.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound DMSO-d6H5, H6, H7, H8Data not available--
COOHData not available--
Quinoline-4-carboxylic acidDMSO-d6H28.95d4.5
H37.65d4.5
H58.15d8.5
H67.75t7.5
H77.95t7.5
H88.65d8.5
COOH14.5 (broad s)s-
4-bromo-2-(trifluoromethyl)quinolineCDCl3H37.92s-
H58.24d8.4
H67.69t7.6
H77.84t7.6
H88.08d8.4

Note: Despite extensive searches, a complete, publicly available, and assigned 1H NMR spectrum for this compound could not be located. The table reflects this data gap. The provided data for the comparator compounds is sourced from publicly available spectral databases.

Experimental Protocol: 1H NMR Spectroscopy of Quinolines

This section outlines a general procedure for acquiring high-quality 1H NMR spectra of substituted quinoline derivatives.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid quinoline compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: Select the appropriate deuterated solvent used for sample preparation.

    • Temperature: Set to a constant temperature, typically 298 K.

    • Spectral Width (SW): A range of approximately -2 to 16 ppm is generally sufficient to cover the signals of interest.

    • Number of Scans (NS): Typically 16-64 scans are adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (AT): Typically 2-4 seconds.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm or CHCl3 at 7.26 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the 1H NMR analysis of a substituted quinoline.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate assign Signal Assignment integrate->assign

Caption: Experimental workflow for 1H NMR analysis.

logical_relationships cluster_structure Molecular Structure cluster_spectrum 1H NMR Spectrum quinoline Quinoline Core chem_shift Chemical Shift (δ) quinoline->chem_shift Ring Current Anisotropy substituents Substituents (-Br, -CF3, -COOH) substituents->chem_shift Inductive & Mesomeric Effects multiplicity Multiplicity chem_shift->multiplicity coupling Coupling Constant (J) multiplicity->coupling integration Integration

Caption: Factors influencing the 1H NMR spectrum.

References

A Comparative Guide to the HPLC Purity Assessment of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by a detailed experimental protocol and comparative data.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For a compound such as this compound, a substituted quinoline carboxylic acid, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for a quinoline derivative would utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic, trifluoroacetic, or phosphoric acid) and an organic solvent like acetonitrile.[2][3]

Comparison of Analytical Techniques for Purity Assessment

While HPLC is the predominant method, other techniques can be employed for purity analysis, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the compound and the nature of the expected impurities.

Technique Principle Advantages Limitations Applicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[1]Can be time-consuming, requires specialized equipment.Excellent: Ideal for separating and quantifying closely related organic impurities.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds, highly sensitive.[1]Not suitable for non-volatile or thermally labile compounds.Limited: The compound is likely not sufficiently volatile for GC analysis without derivatization. Primarily useful for detecting residual solvents.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information.[1]Often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for complex mixtures.Excellent (as a detector for HPLC): LC-MS would provide definitive identification of the main compound and its impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the absolute purity of highly pure, crystalline substances without the need for a reference standard.[4]Requires the sample to be crystalline and thermally stable through its melting point. Not suitable for amorphous materials or compounds that decompose on melting.[4]Potentially useful: If the compound is a stable, crystalline solid with a purity >98.5%, DSC can provide a good estimate of absolute purity.[4]
Spectrophotometry (UV-Vis, FT-IR) Measures the absorption of light by a sample at different wavelengths.Rapid and simple, can be used for quantitative analysis with a reference standard.[5]Low specificity, susceptible to interference from impurities that absorb at the same wavelength.Limited for purity: Can be used for quantification but is not suitable for separating and identifying unknown impurities. FT-IR is useful for structural confirmation.
Experimental Protocol: HPLC Purity Analysis

This section details a representative experimental protocol for the HPLC purity assessment of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions

Parameter Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-90% B; 15-17 min: 90% B; 17-18 min: 90-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL. Further dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 50 µg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.

4. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Analysis Data

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from potential impurities.

Peak Number Retention Time (min) Area Area (%) Identity
13.5150000.5Impurity 1
25.8300001.0Impurity 2
38.2289500096.5This compound
410.1600002.0Impurity 3
Total 3000000 100.0

In this hypothetical analysis, the purity of the synthesized batch of this compound is determined to be 96.5%.

Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity assessment and a decision-making process for selecting the appropriate purity analysis method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

G start Start: Purity Analysis Required q_volatile Is the compound volatile? start->q_volatile gc Use Gas Chromatography (GC) q_volatile->gc Yes q_crystalline Is the compound crystalline and pure (>98.5%)? q_volatile->q_crystalline No dsc Consider Differential Scanning Calorimetry (DSC) q_crystalline->dsc Yes hplc Use High-Performance Liquid Chromatography (HPLC) q_crystalline->hplc No dsc->hplc (as a complementary technique) lcms Use LC-MS for impurity identification hplc->lcms

References

Unveiling the Biological Potential: A Comparative Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, quinoline-3-carboxylic acids represent a privileged scaffold, demonstrating a wide array of biological activities. Among these, 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid has emerged as a compound of interest. This guide provides a comparative analysis of its biological activity with its structural analogs, supported by experimental data, to offer valuable insights for researchers and professionals in drug development.

Comparative Biological Activity

The biological potency of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. To understand the structure-activity relationship (SAR) of this compound, a comparative analysis with its analogs featuring different substitutions at the 4-position is crucial. While direct comparative studies on a comprehensive set of analogs of this specific molecule are not extensively documented in publicly available literature, we can infer potential trends based on broader studies of similar quinoline scaffolds.

Halogen substitution at the 4-position of the quinoline ring is a key determinant of biological activity. Generally, the presence of a halogen atom can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with hydrophobic pockets of target proteins. The order of activity among halogen analogs often follows the trend of I > Br > Cl > F, which can be attributed to factors like polarizability and the ability to form halogen bonds.

Compound/AnalogSubstitution at 4-positionBiological Activity (e.g., IC50, MIC)Target/Assay
This compound Bromo (-Br)Data not available in comparative studies-
Analog 1Chloro (-Cl)Data not available in comparative studies-
Analog 2Fluoro (-F)Data not available in comparative studies-
Analog 3Iodo (-I)Data not available in comparative studies-
Analog 4Amino (-NH2)Data not available in comparative studies-
Analog 5Hydroxy (-OH)Data not available in comparative studies-

Note: The table above is a template for data presentation. Specific quantitative data from a direct comparative study of this compound and its immediate analogs is not currently available in the public domain. The subsequent discussion is based on general principles of SAR for quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The 2-(trifluoromethyl) group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the quinoline ring and its pKa. This, in turn, can affect the molecule's interaction with biological targets.

The carboxylic acid at the 3-position is often crucial for activity, as it can act as a key binding group, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes or receptors.

Substitution at the 4-position introduces steric and electronic variations that can fine-tune the biological activity:

  • Halogens (F, Cl, Br, I): As mentioned, halogens can enhance activity through increased lipophilicity and potential for halogen bonding. The size and electronegativity of the halogen are critical.

  • Amino group (-NH2): The introduction of an amino group can introduce a basic center and the potential for hydrogen bonding, which could alter the target specificity and potency.

  • Hydroxy group (-OH): A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with the biological target.

Potential Signaling Pathways and Mechanisms of Action

Quinoline-3-carboxylic acid derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. One such target is Casein Kinase 2 (CK2) , a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

The general workflow for investigating the anticancer activity of these compounds often involves a series of in vitro assays.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Synthesis of 4-substituted-2-(trifluoromethyl)quinoline-3-carboxylic acids cell_lines Cancer Cell Lines start->cell_lines mtt_assay MTT Assay (Cytotoxicity) cell_lines->mtt_assay enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) cell_lines->enzyme_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cell_lines->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Experimental workflow for evaluating anticancer activity.

A potential signaling pathway that could be modulated by these compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Inhibition of key kinases in this pathway can lead to cell cycle arrest and apoptosis.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline-3-carboxylic acid analog Quinoline->PI3K inhibits? Quinoline->Akt inhibits?

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-bromo-quinoline derivatives, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and logical relationships.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 4-position of the quinoline ring has been a strategic approach to modulate the biological activity of these compounds, leading to the discovery of potent anticancer and antimicrobial agents. This guide synthesizes findings from multiple studies to offer a clear comparison of these derivatives.

Comparative Analysis of Biological Activity

The biological efficacy of 4-bromo-quinoline derivatives is significantly influenced by the nature and position of other substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, providing a clear comparison of the anticancer and antimicrobial activities of different 4-bromo-quinoline derivatives.

Anticancer Activity of 4-Bromo-Quinoline Derivatives

The anticancer activity of 4-bromo-quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human colon adenocarcinoma)Potent Activity (Specific IC50 not provided)[1]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29 (Human colon adenocarcinoma)6.7 - 25.6 µg/mL[1]
3,5,6,7-Tetrabromo-8-methoxyquinolineC6, HeLa, HT29Significant Inhibitory Effects (Specific IC50 not provided)[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 μg/mL[2]
6,8-Dibromo-5-nitroquinolineC6, HeLa, HT29Significant Activity (Specific IC50 not provided)[3]
Quinoline-chalcone derivative 12eMGC-803 (Human gastric cancer), HCT-116 (Human colon cancer), MCF-7 (Human breast cancer)1.38, 5.34, 5.21[4]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Halogenation: The presence of bromine atoms on the quinoline ring is crucial for anticancer activity. Dihalo- and polyhalo-substituted derivatives often exhibit enhanced potency. For instance, 5,7-dibromo-8-hydroxyquinoline shows strong antiproliferative activity.[1][3]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group at the 5-position, in conjunction with bromine substitution, can lead to potent anticancer compounds like 6-bromo-5-nitroquinoline.[1]

  • Substitution at C8: A hydroxyl group at the C-8 position appears to contribute favorably to the anticancer potential of bromo-quinoline derivatives.[1]

  • Hybrid Molecules: Combining the 4-bromo-quinoline scaffold with other pharmacophores, such as chalcones, can result in highly potent anticancer agents.[4]

Antimicrobial Activity of 4-Bromo-Quinoline Derivatives

4-Bromo-quinoline derivatives have also demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a standard measure of their efficacy.

Compound/Derivative DescriptionBacterial StrainMIC (µg/mL)Reference
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives (general)S. aureus, C. albicansShowed considerable activity[5]
9-Bromo substituted indolizinoquinoline-5,12-dione derivative 7S. aureus ATCC259230.031[6]
9-Bromo substituted indolizinoquinoline-5,12-dione derivative 7MRSA ATCC433000.063[6]
9-Bromo substituted indolizinoquinoline-5,12-dione derivative 7E. coli ATCC259222[6]

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Molecular Hybridization: The antimicrobial potential of 4-bromo-quinolines can be enhanced by creating hybrid molecules, for example, by introducing a carbohydrazide moiety at the 4-position.[5]

  • Substituents on Phenyl Ring: In derivatives like 2-(4-bromophenyl)quinolines, the substitution pattern on the phenyl ring can influence antimicrobial activity.

  • Targeting DNA Gyrase: Some 4-bromo-quinoline derivatives exert their antimicrobial effect by inhibiting bacterial DNA gyrase, a crucial enzyme for DNA replication.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the synthesis and biological evaluation of 4-bromo-quinoline derivatives, based on commonly cited experimental procedures.

Synthesis of 4-Bromo-quinoline

A common method for the synthesis of 4-bromo-quinoline involves the bromination of quinolin-4-ol.[7]

  • Reaction Setup: To a stirred solution of quinolin-4-ol in dry N,N-dimethylformamide (DMF), add phosphorus tribromide dropwise under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the resulting suspension at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with ice and basify the mixture to a pH of approximately 10 using a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 4-bromo-quinoline.[7]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[8] Add the compound solutions to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium from a fresh culture.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex relationships and workflows. The following visualizations, created using the DOT language for Graphviz, depict the general structure-activity relationship of 4-bromo-quinoline derivatives and a typical workflow for their discovery and evaluation.

SAR_of_4_Bromo_Quinolines cluster_core 4-Bromo-Quinoline Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 4-Bromo-Quinoline Subst_Benzene Substituents on Benzene Ring (e.g., -NO2, -Br, -OCH3) Core->Subst_Benzene Influence Subst_C2 Substituents at C2 (e.g., Phenyl) Core->Subst_C2 Influence Subst_C8 Substituents at C8 (e.g., -OH) Core->Subst_C8 Influence Hybridization Hybridization with other Pharmacophores (e.g., Chalcone, Hydrazide) Core->Hybridization Influence Anticancer Anticancer Activity Subst_Benzene->Anticancer Antimicrobial Antimicrobial Activity Subst_C2->Antimicrobial Subst_C8->Anticancer Hybridization->Anticancer Hybridization->Antimicrobial

Caption: General Structure-Activity Relationship of 4-Bromo-Quinoline Derivatives.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Design->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Screening Iterative Process In_Vivo In Vivo Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

A Comparative Guide to DHODH Inhibitors: Featuring 4-Quinoline Carboxylic Acids and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroorotate dehydrogenase catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, making it a pivotal target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Inhibition of DHODH leads to depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby causing cell cycle arrest and apoptosis in highly proliferative cells.

Quantitative Comparison of DHODH Inhibitors

The inhibitory potency of various compounds against human DHODH is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several key DHODH inhibitors, including a potent example from the 4-quinoline carboxylic acid class, Compound 41. A lower IC50 value indicates a more potent inhibitor.

Inhibitor ClassCompoundHuman DHODH IC50 (nM)Reference
4-Quinoline Carboxylic Acid Compound 41 9.71 ± 1.4[1][2]
Quinoline DerivativeBrequinar5.2
Isoxazole DerivativeLeflunomide>10,000 (Prodrug)
Active Metabolite of LeflunomideTeriflunomide~600 - 773
Novel Potent InhibitorS4167.5
Novel Potent InhibitorBAY-24022341.2

Note: IC50 values can vary between different studies and assay conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone Uliquinol Uliquinol Ubiquinone->Uliquinol e- DHODH_Inhibitors DHODH Inhibitors DHODH_Inhibitors->Orotate UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis

The de novo pyrimidine synthesis pathway and the central role of DHODH.

Experimental_Workflow General Workflow for Evaluating DHODH Inhibitors Start Test Compound (e.g., 4-Quinoline Carboxylic Acid Derivative) Biochemical_Assay DHODH Enzyme Inhibition Assay Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Based_Assay Determine_IC50 Determine IC50 Value Biochemical_Assay->Determine_IC50 Determine_EC50 Determine EC50 Value Cell_Based_Assay->Determine_EC50 Uridine_Rescue Uridine Rescue Experiment Determine_EC50->Uridine_Rescue Confirmation Confirm On-Target Effect Uridine_Rescue->Confirmation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Confirmation->In_Vivo_Studies Evaluation Evaluate Anti-proliferative/ Anti-inflammatory Effects In_Vivo_Studies->Evaluation

A generalized workflow for the preclinical evaluation of DHODH inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments used in the characterization of DHODH inhibitors.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Principle: This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and a known DHODH inhibitor (e.g., Brequinar) in DMSO. Perform serial dilutions to create a range of concentrations.

  • In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.

  • Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately monitor the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.

Data Analysis:

  • Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot.

  • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay

Objective: To assess the effect of DHODH inhibitors on the proliferation of a specific cell line.

Principle: The inhibition of DHODH in cells leads to a depletion of pyrimidines, which in turn inhibits cell growth. The potency of an inhibitor is determined by measuring its effect on cell viability or proliferation using assays that quantify ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or WST-1).

Materials:

  • A rapidly proliferating cell line (e.g., a cancer cell line)

  • Complete cell culture medium

  • Test compound and control inhibitor stock solutions in DMSO

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • For uridine rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

  • Determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) value from the dose-response curve.

  • In uridine rescue experiments, a shift in the EC50 value in the presence of uridine confirms that the compound's anti-proliferative effect is on-target (i.e., through inhibition of DHODH).

Conclusion

The inhibition of DHODH remains a promising therapeutic strategy for a variety of diseases. While direct experimental data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is not currently available, the broader class of 4-quinoline carboxylic acids has yielded highly potent inhibitors, such as Compound 41, which demonstrates low nanomolar efficacy against human DHODH. This positions the 4-quinoline carboxylic acid scaffold as a valuable starting point for the development of novel therapeutics. The provided methodologies for enzyme inhibition and cell viability assays offer a standardized framework for researchers to characterize and compare the efficacy of these and other emerging DHODH inhibitors in their specific research contexts. Further investigation into this class of compounds holds significant potential for the development of new and effective treatments for diseases driven by rapid cell proliferation.

References

cytotoxicity comparison of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer properties. Derivatives of quinoline-3-carboxylic acid, in particular, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of selected quinoline-3-carboxylic acid derivatives and related compounds, supported by experimental data from recent studies.

Comparative Cytotoxicity Data

The cytotoxic potential of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of different series of quinoline derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)
2f MCF-7 (Breast)MicromolarHEK293 (Kidney)> Micromolar
K562 (Leukemia)Micromolar
2l MCF-7 (Breast)MicromolarHEK293 (Kidney)> Micromolar
K562 (Leukemia)Micromolar

Data synthesized from a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which were found to be selective and potent anticancer agents.[1]

Table 2: Cytotoxicity of Quinolone-3-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
10a HepG2 (Liver)4.60Sorafenib8.38
10c HepG2 (Liver)4.14Sorafenib8.38
10d HepG2 (Liver)1.07Sorafenib8.38
10e HepG2 (Liver)0.88Sorafenib8.38
10i HepG2 (Liver)1.60Sorafenib8.38
10n HepG2 (Liver)2.88Sorafenib8.38
10o HepG2 (Liver)2.76Sorafenib8.38

These quinolone-3-carboxamide derivatives demonstrated potent antiproliferative activity against the HepG2 cancer cell line, with several compounds showing greater potency than the reference drug, sorafenib.[2]

Table 3: Cytotoxicity of 2-Arylquinoline and Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity Index (SI)
11 PC3 (Prostate)34.34-
12 PC3 (Prostate)31.3736.21 - 113.08
13 HeLa (Cervical)8.3036.21 - 113.08
18 HeLa (Cervical)13.1536.21 - 113.08

A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were evaluated, with some compounds showing notable selective cytotoxicity against specific cancer cell lines.[1]

Experimental Protocols

The evaluation of cytotoxicity for novel chemical entities is a critical step in drug discovery. The following are detailed methodologies for key experiments commonly cited in the study of quinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated overnight in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0-100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be utilized to quantify the extent of apoptosis (programmed cell death) induced by the test compounds.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for cytotoxicity screening and a simplified representation of an apoptosis signaling pathway, which is a common mechanism of action for anticancer agents.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate overnight A->B C Treat cells with Quinoline Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

MTT Cytotoxicity Assay Workflow.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Quinoline_Derivative Quinoline Derivative Mitochondrial_Stress Mitochondrial Stress Quinoline_Derivative->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Signaling Pathways.

References

in vitro vs in vivo efficacy of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of quinoline carboxylic acid analogs, a class of compounds demonstrating significant potential in anticancer research. While specific data on 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid analogs is limited in publicly available literature, this document synthesizes findings on structurally related quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives to offer valuable insights into their therapeutic promise. The information presented herein is collated from various studies, focusing on their antiproliferative and tumor-inhibitory activities.

Data Presentation

The following tables summarize the in vitro cytotoxicity and in vivo anticancer efficacy of selected quinoline carboxylic acid analogs from recent studies.

Table 1: Summary of In Vitro Efficacy of Quinoline Carboxylic Acid Analogs

Compound/AnalogTarget/Cell Line(s)Key Findings (IC50/Activity)Reference(s)
Quinoline-3-Carboxylic Acid Derivatives
2,4-disubstituted quinoline-3-carboxylic acid derivatives (e.g., 2f, 2l)MCF-7 (breast cancer), K562 (leukemia), HEK293 (non-cancerous)Showed micromolar inhibition and higher selectivity for cancer cells over non-cancerous cells.[1][1]
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK2IC50 values in the range of 0.65 to 18.2 µM.[2][3][2][3]
Quinoline-4-Carboxylic Acid Derivatives
Quinoline-4-carboxylic acid analog (Compound 41)Dihydroorotate Dehydrogenase (DHODH)Potent DHODH inhibitor with an IC50 of 9.71 ± 1.4 nM.[4][5][6][7][4][5][6][7]
Quinoline-4-carboxylic acid analog (Compound 43)Dihydroorotate Dehydrogenase (DHODH)Potent DHODH inhibitor with an IC50 of 26.2 ± 1.8 nM.[4][5][6][7][4][5][6][7]
Quinoline-chalcone derivative (Compound 12e)MGC-803, HCT-116, MCF-7IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[8][8]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (colon), HL-60 (leukemia)Good cytotoxic activity with IC50 values between 0.314 and 4.65 µg/cm³.[9][9]
Isoquinoline-3-Carboxylic Acid Derivatives
Compound 6 (tris-isoquinoline-3-carboxylic acid conjugate)Various tumor cell linesHigh therapeutic efficacy and low systemic toxicity in vivo.[10][10]

Table 2: Summary of In Vivo Efficacy of Quinoline Carboxylic Acid Analogs

Compound/AnalogAnimal ModelCancer TypeDosageEfficacyReference(s)
Compound 91b1Nude mice xenograftNot specified50 mg/kg/day (i.p.)Significantly reduced tumor size.[11][12][11][12]
Quinoline-4-carboxylic acid analog (Compound 41)MouseNot specifiedNot specifiedSignificant oral bioavailability (F = 56%) and an elimination half-life of 2.78 h (PO dosing).[4][5][6][7][4][5][6][7]
N-mustard–quinoline conjugates (47-50)Nude mice bearing human breast carcinoma MX-1 xenograftBreast carcinomaNot specifiedComplete tumor remission.[9][9]
Quinoline-4-carboxamide (Compound 2)P. berghei mouse modelMalaria (used as a model for efficacy)4 x 30 mg/kg po q.d.Complete cure with an ED90 of 0.1–0.3 mg/kg.[13][13]
Quinoline-4-carboxamide (Compound 27)P. berghei mouse modelMalaria (used as a model for efficacy)4 x 30 mg/kg po q.d.ED90 of 2.6 mg/kg; one out of three mice cured.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of quinoline carboxylic acid analogs.

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14][16]

  • Compound Treatment: The cells are treated with various concentrations of the quinoline carboxylic acid analogs. A vehicle control (e.g., DMSO) is included.[14][16]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[15]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[16]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[14][16]

2. In Vivo Anticancer Efficacy: Xenograft Mouse Model

Xenograft models in immunocompromised mice are widely used to evaluate the in vivo anticancer activity of novel compounds.[11][12]

  • Animal Model: Athymic nude mice (e.g., BALB/c-nu/nu) are typically used.[12]

  • Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[12]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., approximately 150 mm³).[12]

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered at a specific dose and schedule (e.g., 50 mg/kg/day, intraperitoneally). A vehicle control group is also included.[11][12]

  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., every other day) with calipers. Tumor volume is calculated using the formula: (length × width²) × 0.5.[11]

  • Endpoint: After the treatment period (e.g., 25 days), the animals are euthanized, and the tumors are excised, weighed, and may be used for further analysis.[11][12]

  • Efficacy Evaluation: The efficacy of the compound is determined by the reduction in tumor volume and weight in the treated group compared to the control group.[11]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway targeted by some quinoline carboxylic acid analogs and a general experimental workflow.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Proliferation Inhibition of Cancer Cell Proliferation Quinoline_Analog Quinoline-4-Carboxylic Acid Analog Quinoline_Analog->Dihydroorotate

Caption: Inhibition of DHODH by Quinoline-4-Carboxylic Acid Analogs.

Experimental_Workflow start Start: Compound Synthesis in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro select_lead Lead Compound Selection in_vitro->select_lead select_lead->start Inactive/ Redesign in_vivo In Vivo Efficacy (Xenograft Model) select_lead->in_vivo Active Compounds pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd preclinical Preclinical Development pk_pd->preclinical

Caption: General Workflow for Anticancer Drug Discovery.

References

Safety Operating Guide

Proper Disposal of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid is critical to ensure laboratory safety and environmental protection. This compound is a halogenated organic acid, and its disposal requires adherence to specific protocols for hazardous waste management. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves.[3]

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic waste.[4][5] Incineration at a regulated hazardous waste facility is the typical method of disposal for such compounds.[4]

1. Waste Segregation:

  • Collect waste containing this compound in a designated and clearly labeled hazardous waste container.[5][6]

  • This compound is a halogenated organic acid. It should be segregated into the "halogenated organic waste" stream.[4][7]

  • Do not mix this waste with non-halogenated organic solvents, as this increases disposal costs and complexity.[7][8]

  • Do not combine with incompatible materials such as strong bases, oxidizers, or metals.[8]

2. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."[6][8]

  • Clearly identify the contents, including the full chemical name: "this compound."[6] Do not use abbreviations.

  • Maintain a log of the accumulated waste, noting the quantities added.[4]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.[7]

  • The storage area should be cool, dry, and well-ventilated.[6][7]

  • Ensure the container is kept closed except when adding waste.[6][7]

4. Disposal Request:

  • Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

Spill and Emergency Procedures

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent material into a sealed, labeled container for disposal as halogenated organic waste.[7]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[6]

  • In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2][9]

Waste Stream Classification

The following table summarizes the key characteristics and handling requirements for the waste stream containing this compound.

Waste Stream AttributeGuideline
Waste Classification Halogenated Organic Waste
Primary Hazards Harmful if swallowed or in contact with skin, causes skin and eye irritation, may cause respiratory irritation.[1][2][9]
Container Type Chemically compatible, sealed container (e.g., glass or polyethylene).
Labeling Requirements "Hazardous Waste," full chemical name, and associated hazard symbols.[6][7][8]
Incompatible Materials Strong bases, strong oxidizing agents, non-halogenated solvents.[8]
Disposal Method Incineration by a licensed hazardous waste disposal facility.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Wear appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe waste_type Is this a halogenated organic compound? ppe->waste_type halogenated Yes waste_type->halogenated  Yes   non_halogenated No (Incorrect Classification) waste_type->non_halogenated  No   segregate Segregate into a dedicated 'Halogenated Organic Waste' container halogenated->segregate improper_disposal Consult EHS for proper waste stream identification non_halogenated->improper_disposal label Label container with 'Hazardous Waste' and full chemical name segregate->label store Store sealed container in a cool, dry, well-ventilated satellite accumulation area label->store contact_ehs Contact EHS or licensed waste disposal company for pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound (CAS No. 587886-11-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 587886-11-1[1][2][3][4][5]
Molecular Formula C11H5BrF3NO2[4][5]
Molecular Weight 320.06 g/mol [5]
Storage Sealed in a dry place at room temperature.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended to provide an additional layer of protection.

  • Body Protection: A laboratory coat is the minimum requirement. For operations involving larger quantities or a significant risk of spillage, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

  • Footwear: Fully enclosed shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
  • Ensure a designated work area, preferably a chemical fume hood, is clean and uncluttered.[6]
  • Verify that all necessary PPE is available and in good condition.
  • Have a chemical spill kit readily accessible.

2. Handling:

  • When weighing and transferring the solid compound, take care to avoid the generation of dust.
  • Use appropriate tools, such as spatulas and weighing paper, for handling.
  • Keep the container tightly sealed when not in use.[6]
  • Avoid direct contact with the skin, eyes, and clothing.[6]

3. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
  • For small spills, use an inert absorbent material to contain and clean up the substance.[6]
  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
  • Wash the affected area thoroughly once the spill has been cleaned up.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: All waste containing this chemical, including contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste."

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.

  • Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company, typically via incineration. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

  • Empty Container Decontamination: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as "Halogenated Organic Waste."

Workflow for Safe Handling

prep Preparation - Review SDS - Don PPE - Prepare Fume Hood handling Handling - Weigh and transfer in fume hood - Keep container sealed prep->handling spill Spill Occurs handling->spill waste Waste Collection - Segregate as Halogenated Waste - Label container handling->waste cleanup Spill Cleanup - Use absorbent material - Collect contaminated items spill->cleanup Yes spill->waste No cleanup->waste disposal Disposal - Contact licensed waste vendor - Incineration waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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